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  • Product: Unii-9C19qcy050
  • CAS: 1541172-75-1

Core Science & Biosynthesis

Foundational

Structural and Pharmacokinetic Profiling of UNII-9C19QCY050 (Carfilzomib Diol): A Comprehensive Technical Guide

Executive Summary UNII-9C19QCY050, systematically known as deepoxy ethane-1,2-diol carfilzomib and commonly referred to as metabolite M16, is the primary inactive metabolite of the antineoplastic agent carfilzomib[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-9C19QCY050, systematically known as deepoxy ethane-1,2-diol carfilzomib and commonly referred to as metabolite M16, is the primary inactive metabolite of the antineoplastic agent carfilzomib[1][2]. Carfilzomib is a second-generation, tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[3][4]. Understanding the physicochemical properties, metabolic pathways, and pharmacokinetic (PK) profile of UNII-9C19QCY050 is critical for drug development professionals, particularly when evaluating drug safety profiles and dosing regimens in patients with renal impairment[3][5].

Physicochemical Profiling & Structural Elucidation

Carfilzomib exerts its mechanism of action by selectively and irreversibly binding to the N-terminal threonine active sites of the 20S proteolytic core within the 26S proteasome[6][7]. This irreversible binding is driven by its highly electrophilic epoxyketone pharmacophore[6][8].

UNII-9C19QCY050 (M16) represents the structural neutralization of this pharmacophore. Through the enzymatic addition of water across the epoxide ring, the reactive epoxide is converted into a stable, inactive diol[3][8]. Consequently, M16 lacks the ability to form the covalent morpholino adduct required for proteasome inhibition, rendering it pharmacologically inactive[4][8].

Table 1: Physicochemical Properties of UNII-9C19QCY050

PropertyValue
Unique Ingredient Identifier (UNII) 9C19QCY050[1]
Common Name Deepoxy ethane-1,2-diol carfilzomib (Metabolite M16)[2]
Molecular Formula C40H59N5O8[1][2]
Molecular Weight 737.93 g/mol [1][2]
CAS Registry Number 1541172-75-1[1][9]
Pharmacological Status Inactive Metabolite[10][11]
SMILES CC(C)C(CO)O">C@@HNC(=O)NC(=O)...[2]

Mechanistic Pathway of Formation (Pharmacodynamics & Metabolism)

Unlike many small-molecule therapeutics, carfilzomib is not significantly metabolized by the hepatic cytochrome P450 (CYP) system[3][6]. Instead, it undergoes rapid, extrahepatic metabolism characterized by two primary pathways: peptidase cleavage (yielding fragments M14 and M15) and epoxide hydrolysis[3][6][8].

The formation of UNII-9C19QCY050 is specifically catalyzed by microsomal epoxide hydrolase (mEH)[8]. This enzyme facilitates the nucleophilic attack of water on the epoxyketone moiety. Because this metabolism occurs rapidly in blood and extrahepatic tissues, carfilzomib exhibits a remarkably short plasma half-life of ≤1 hour[3][6].

MetabolicPathway Carfilzomib Carfilzomib (Parent Drug) Active Proteasome Inhibitor mEH Microsomal Epoxide Hydrolase (mEH) Carfilzomib->mEH Epoxide Hydrolysis Peptidase Extrahepatic Peptidases Carfilzomib->Peptidase Peptide Cleavage M16 UNII-9C19QCY050 (M16 Diol) Inactive Metabolite mEH->M16 Loss of Epoxyketone M14_M15 M14 & M15 Peptide Fragments Peptidase->M14_M15 M16->Peptidase Further Cleavage Excretion Renal Excretion M16->Excretion Clearance M14_M15->Excretion Clearance

Metabolic pathway of carfilzomib to UNII-9C19QCY050 (M16) via extrahepatic epoxide hydrolysis.

Pharmacokinetic Significance in Renal Impairment

The pharmacokinetic profile of UNII-9C19QCY050 is highly relevant for clinical dosing strategies. While the parent drug (carfilzomib) is heavily metabolized extrahepatically, approximately 25% of the administered dose is excreted as inactive metabolites (including M16) in the urine within 24 hours[3]. Renal clearance of the unchanged parent compound is negligible (<0.3%)[3].

In patients with end-stage renal disease (ESRD) or varying degrees of renal impairment, the clearance of M16 is delayed, leading to elevated systemic exposures of the diol[3][5]. However, because UNII-9C19QCY050 lacks the epoxyketone pharmacophore and exhibits no inhibitory activity against the 20S proteasome, its accumulation does not contribute to systemic toxicity[3][10]. This mechanistic causality validates the clinical guideline that no starting dose adjustment of carfilzomib is warranted for patients with baseline renal impairment[3][5].

Analytical Workflows: LC-MS/MS Quantification Protocol

To accurately model the pharmacokinetics of carfilzomib and its diol metabolite, precise bioanalytical quantification is required. The following self-validating LC-MS/MS protocol ensures high trustworthiness by mitigating matrix effects and ex vivo degradation.

Causality of Experimental Design: Carfilzomib is 97-98% bound to plasma proteins[6]. Direct extraction without denaturation would result in artificially low recovery of M16. Acetonitrile (ACN) precipitation is utilized to simultaneously denature binding proteins (releasing the analytes) and quench residual extrahepatic peptidase activity, locking the metabolic profile at the exact time of sample collection.

LCMS_Workflow SamplePrep Step 1: Plasma Sample Prep Protein Precipitation (ACN) IS_Addition Step 2: Internal Standard Add Isotope-Labeled Tracer SamplePrep->IS_Addition Chromatography Step 3: UHPLC Separation C18 Column, Gradient Elution IS_Addition->Chromatography Ionization Step 4: ESI+ Ionization Generate [M+H]+ Precursors Chromatography->Ionization Detection Step 5: MRM Detection Quantify M16 (m/z 738.4) Ionization->Detection Data Step 6: Data Analysis Calibration Curve & PK Modeling Detection->Data

Self-validating LC-MS/MS workflow for the bioanalytical quantification of M16.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., D5-carfilzomib or D-labeled M16, 100 ng/mL) to correct for extraction efficiency and ion suppression.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound M16.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase UHPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). The gradient ensures the baseline resolution of the more polar M16 diol from the highly hydrophobic parent drug.

  • Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transition for UNII-9C19QCY050 at m/z 738.4 → specific product ion (e.g., m/z 100.1 for the morpholine fragment).

  • Validation & Calibration: Construct a calibration curve using matrix-matched standards ranging from 1 to 1000 ng/mL. The system is self-validating when Quality Control (QC) samples at low, medium, and high concentrations fall within ±15% of their nominal values, confirming assay integrity and extraction efficiency.

References

  • Title: DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII: 9C19QCY050) Source: FDA Global Substance Registration System (GSRS) / NIH URL: [Link]

  • Title: Carfilzomib: uses, dosing, warnings, adverse events, interactions Source: Oncology News Central URL: [Link]

  • Title: Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study Source: Cancer Chemotherapy and Pharmacology (National Institutes of Health - PMC) URL: [Link]

  • Title: Assessment report - Kyprolis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Exploratory

The Metabolic Fate of Carfilzomib: Formation and Clearance of UNII-9C19QCY050 (M16) in Human Liver Microsomes

Target Audience: Pharmacokineticists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Oncology Drug Development Professionals. Executive Summary The development of peptide epoxyketone proteasome inhibitors re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Oncology Drug Development Professionals.

Executive Summary

The development of peptide epoxyketone proteasome inhibitors represented a paradigm shift in the treatment of relapsed and refractory multiple myeloma. However, the presence of a reactive epoxide pharmacophore initially raised concerns regarding metabolic stability and off-target toxicity. Carfilzomib (PR-171) circumvents these issues through a highly specific, non-cytochrome P450 (CYP) dependent metabolic clearance pathway.

This whitepaper provides an in-depth technical analysis of UNII-9C19QCY050 (systematically known as Deepoxy ethane-1,2-diol Carfilzomib, and colloquially referred to as M16 or PR-519 ). As the primary inactive diol metabolite of carfilzomib, understanding the precise enzymatic kinetics of UNII-9C19QCY050 formation in human liver microsomes (HLMs) is critical for predicting drug-drug interactions (DDIs), designing dosing regimens for renally impaired patients, and developing next-generation proteasome inhibitors.

Mechanistic Enzymology: The Epoxide Hydrolysis Pathway

Unlike first-generation boronic acid proteasome inhibitors (e.g., bortezomib), which are heavily reliant on CYP-mediated oxidative metabolism, carfilzomib is cleared rapidly from systemic circulation (half-life 1 hour) via extrahepatic and hepatic pathways1[1]. The formation of UNII-9C19QCY050 is the hallmark of this clearance.

The Role of Microsomal Epoxide Hydrolase (mEH)

The conversion of carfilzomib to UNII-9C19QCY050 involves the nucleophilic attack and subsequent ring-opening of the epoxyketone pharmacophore to form a 1,2-diol. In vitro phenotyping utilizing recombinant enzymes and HLMs has definitively proven that this reaction is catalyzed by microsomal epoxide hydrolase (mEH) , encoded by the EPHX1 gene, rather than soluble epoxide hydrolase (sEH) 2[2].

Because the epoxyketone moiety is strictly required for the irreversible binding to the N-terminal threonine of the 20S proteasome, the hydrolysis of this ring renders UNII-9C19QCY050 biologically inactive 3[3].

Parallel Peptidase Cleavage

Concurrently, carfilzomib and UNII-9C19QCY050 undergo peptidase cleavage to form smaller peptide fragments, primarily M14 (PR-389) and M15 (PR-413). These fragments can originate directly from the parent drug or via secondary cleavage of the M16 diol2[2].

Pathway CFZ Carfilzomib (Parent) Epoxyketone Pharmacophore mEH Microsomal Epoxide Hydrolase (mEH / EPHX1) CFZ->mEH Peptidase Hepatic & Extrahepatic Peptidases CFZ->Peptidase M16 UNII-9C19QCY050 (M16) Inactive Diol Metabolite mEH->M16 Epoxide Hydrolysis (Ring Opening) M14_15 M14 & M15 Inactive Peptide Fragments Peptidase->M14_15 Direct Cleavage Peptidase->M14_15 Secondary Cleavage M16->Peptidase

Metabolic pathway of Carfilzomib to UNII-9C19QCY050 (M16) and subsequent peptide fragments.

Quantitative Pharmacokinetic Profile

The rapid conversion of the parent compound into UNII-9C19QCY050 is a defining feature of carfilzomib's clinical profile. Because CYP450 enzymes mediate less than 1% of carfilzomib's clearance, the systemic exposure of the drug is largely immune to co-administration with strong CYP inducers or inhibitors1[1].

The table below summarizes the comparative pharmacokinetic and metabolic parameters of the parent drug and its primary diol metabolite.

Table 1: Metabolic Parameters of Carfilzomib and UNII-9C19QCY050
ParameterCarfilzomib (Parent / PR-171)UNII-9C19QCY050 (M16 / PR-519)
Molecular Weight 719.91 g/mol 737.93 g/mol
Primary Clearance Mechanism Epoxide hydrolysis & peptidase cleavagePeptidase cleavage
Enzyme Responsible mEH (EPHX1), PeptidasesPeptidases
CYP450 Dependence Minor (<1%)None
Biological Activity High (Irreversible 20S inhibition)Inactive
Systemic Half-life ( T1/2​ ) < 1 hour~0.67 - 0.79 hours
Tmax​ End of infusion (2-10 min)~0.5 - 0.7 hours

Data synthesized from clinical PK evaluations in patients with solid tumors and multiple myeloma4[4].

Self-Validating Experimental Protocol: HLM Incubation Assay

To accurately quantify the formation kinetics of UNII-9C19QCY050 and isolate mEH activity from CYP450 activity, DMPK scientists must utilize a self-validating HLM assay.

Causality & Rationale: By deliberately omitting NADPH (the obligate cofactor for CYP450 enzymes) in parallel incubation arms, researchers can definitively uncouple CYP-mediated oxidation from mEH-driven hydrolysis. Furthermore, utilizing heat-inactivated microsomes ensures that any observed diol formation is strictly enzymatic rather than a result of spontaneous chemical degradation in an aqueous buffer.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Prepare Carfilzomib stock in DMSO (ensure final DMSO concentration in the assay does not exceed 0.1% to prevent enzyme inhibition).

  • Assay Assembly (Self-Validating Arms):

    • Arm A (Total Metabolism): HLMs (1 mg/mL) + Buffer + NADPH (1 mM).

    • Arm B (Non-CYP Metabolism): HLMs (1 mg/mL) + Buffer (No NADPH).

    • Arm C (Negative Control): Heat-inactivated HLMs (boiled for 10 mins) + Buffer.

    • Arm D (Positive Control): HLMs + Styrene oxide (known mEH substrate) to validate batch mEH activity.

  • Incubation & Substrate Addition:

    • Pre-incubate all mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding Carfilzomib (final concentration: 1 µM to 10 µM).

  • Time-Course Quenching:

    • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D5​ -Carfilzomib).

  • Protein Precipitation & Extraction:

    • Vortex the quenched samples for 2 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification:

    • Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Carfilzomib (m/z 720.4 product ions) and UNII-9C19QCY050 (m/z 738.4 product ions).

Workflow Prep 1. HLM Preparation Pool HLMs (1 mg/mL) 100 mM PO4 Buffer Incubate 2. Substrate Addition Add Carfilzomib (1-10 µM) ± NADPH Controls Prep->Incubate Quench 3. Reaction Quenching Add Ice-Cold ACN + Internal Standard Incubate->Quench Centrifuge 4. Protein Precipitation Centrifuge 15,000 x g Extract Supernatant Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Quantify UNII-9C19QCY050 Monitor m/z 738.4 Centrifuge->LCMS

Workflow for isolating and quantifying mEH-mediated UNII-9C19QCY050 formation in HLMs.

Clinical & Pharmacodynamic Implications

The unique metabolic routing of carfilzomib to UNII-9C19QCY050 carries two profound clinical implications:

Independence from Renal Clearance

Because the parent drug is rapidly degraded into M16 and subsequent peptide fragments (M14/M15) within the blood and tissues, renal excretion of intact carfilzomib is negligible (<1%). Clinical studies comparing patients with normal renal function to those with End-Stage Renal Disease (ESRD) demonstrated that while exposures to the secondary fragments (M14 and M15) increased in ESRD, the exposure to the primary M16 diol (UNII-9C19QCY050) remained remarkably similar 4[4]. Because M16 lacks the epoxyketone pharmacophore, it exhibits zero proteasome inhibition, meaning accumulation of these metabolites in renally impaired patients does not contribute to systemic toxicity.

CYP3A4/5 Time-Dependent Inhibition vs. Clearance

While carfilzomib is not cleared by CYP enzymes, in vitro HLM studies reveal that the parent compound acts as a direct and time-dependent inhibitor of CYP3A4/5 (Competitive Ki​ = 1.7 µM; kinact​ = 0.09 min−1 )3[3]. However, because carfilzomib is so rapidly converted to UNII-9C19QCY050 by mEH and peptidases, its systemic half-life is too short to cause clinically significant drug-drug interactions with CYP3A substrates (e.g., midazolam) in vivo 1[1]. The rapid formation of M16 effectively acts as a safety buffer against prolonged CYP3A inhibition.

References

  • Wang, Z., et al. "Clinical Pharmacokinetics, Metabolism, and Drug-Drug Interaction of Carfilzomib." Drug Metabolism and Disposition, 2013. URL:[Link]

  • "Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism." MDPI, 2021. URL:[Link]

  • "Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study." Springer / PMC, 2017. URL:[Link]

  • "FDA NDA 202714 Pharmacology/Toxicology Review." U.S. Food and Drug Administration, 2012. URL:[Link]

Sources

Foundational

In Vitro Stability and Metabolic Profiling of UNII-9C19QCY050 (Carfilzomib Diol Metabolite M16)

Executive Summary The pharmacokinetic profiling of covalent inhibitors requires a rigorous understanding of both target-mediated drug disposition and enzymatic deactivation. Carfilzomib, a best-in-class tetrapeptide epox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic profiling of covalent inhibitors requires a rigorous understanding of both target-mediated drug disposition and enzymatic deactivation. Carfilzomib, a best-in-class tetrapeptide epoxyketone proteasome inhibitor, is rapidly cleared from systemic circulation via two primary extrahepatic and hepatic pathways: peptidase cleavage and epoxide hydrolysis[1]. The direct product of this epoxide hydrolysis is UNII-9C19QCY050 (also known as deepoxy ethane-1,2-diol carfilzomib, or metabolite M16)[2].

This technical whitepaper provides an in-depth guide for drug development professionals on the chemical nature, pharmacological significance, and in vitro stability profiling of UNII-9C19QCY050.

Pharmacological Context & Chemical Identity

Carfilzomib (PR-171) relies on an electrophilic epoxyketone pharmacophore to selectively and irreversibly bind to the N-terminal threonine of the 20S proteasome[3]. While this mechanism drives its potent antineoplastic activity in multiple myeloma, the highly reactive epoxide is also a prime substrate for detoxification.

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, rapidly hydrolyzes the oxirane ring of carfilzomib into a vicinal diol[4][5]. This hydrolysis yields UNII-9C19QCY050 (Molecular Formula: C40H59N5O8; MW: 737.93 g/mol )[6]. The conversion from an epoxide to a diol neutralizes the electrophilic trap, rendering M16 biologically inactive against the proteasome[7].

MetabolicPathway CFZ Carfilzomib (PR-171) Epoxyketone Pharmacophore mEH Microsomal Epoxide Hydrolase (mEH) CFZ->mEH Epoxide Hydrolysis M16 UNII-9C19QCY050 Diol Metabolite (M16) mEH->M16 Peptidases Extrahepatic & Hepatic Peptidases M16->Peptidases Peptidase Cleavage Fragments Peptide Fragments (M14, M15) Peptidases->Fragments

Fig 1: mEH-mediated hydrolysis of carfilzomib to UNII-9C19QCY050 and subsequent peptidase cleavage.

Causality in Experimental Design: Why Profile M16 Stability?

As a Senior Application Scientist, it is critical to look beyond the parent drug. Profiling the in vitro stability of an inactive metabolite like UNII-9C19QCY050 serves several fundamental purposes in PK/PD modeling:

  • Decoupling Clearance Mechanisms: Carfilzomib clearance is driven by both mEH and peptidases[8]. If we only measure the disappearance of the parent drug, we cannot accurately partition the clearance contributions. By independently measuring the degradation rate of M16, we can mathematically decouple mEH flux from downstream peptidase activity.

  • Evaluating Secondary Deactivation: While the epoxide is hydrolyzed, the tetrapeptide backbone of M16 remains fully intact. This backbone is highly susceptible to exopeptidases and endopeptidases, which cleave M16 into smaller fragments like M14 (PR-389) and M15 (PR-413)[7][8].

  • Biomarker Validation: In cultured hepatocytes, the diol is the predominant metabolite[3][9]. Understanding its precise half-life ( t1/2​ ) allows researchers to use systemic M16 concentrations as an in vivo biomarker for mEH activity. Clinical data shows M16 has a rapid systemic clearance with a t1/2​ of approximately 0.67–0.79 hours in humans[7].

Experimental Protocol: In Vitro Stability Assessment

To ensure scientific integrity, the following protocol acts as a self-validating system . By utilizing both Human Liver Microsomes (HLM) and cryopreserved hepatocytes, we can isolate specific enzymatic drivers.

Step-by-Step Methodology

1. Substrate Preparation:

  • Prepare a 10 mM stock solution of UNII-9C19QCY050 in LC-MS grade DMSO.

  • Dilute the stock in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM (keeping final DMSO concentration < 0.1% to prevent enzyme inhibition).

2. Matrix Incubation (HLM & Hepatocytes):

  • HLM Assay: Suspend HLM at a protein concentration of 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration)[4].

  • Hepatocyte Assay: Thaw and suspend cryopreserved human hepatocytes in William's E medium at a density of 1×106 cells/mL. Pre-warm to 37°C in a 5% CO2​ incubator. Initiate by adding the M16 substrate.

  • Causality Control: Run a parallel HLM incubation without NADPH. Because M16 is a diol, it should not undergo significant CYP450-mediated oxidation. Degradation in the absence of NADPH confirms that clearance is driven by hydrolytic peptidases rather than oxidative enzymes[4].

3. Time-Course Sampling & Quenching:

  • Extract 50 µL aliquots at predefined time points: 0, 15, 30, 60, and 120 minutes.

  • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., D5​ -carfilzomib or a structural analog).

4. Protein Precipitation & Centrifugation:

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins[5].

  • Transfer the supernatant to LC vials for analysis.

5. LC-MS/MS Quantification:

  • Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

  • Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for UNII-9C19QCY050 ( m/z 738.9 specific product ions).

Workflow Prep 1. Substrate Prep 1 µM UNII-9C19QCY050 Incubate 2. Incubation HLM / Hepatocytes 37°C, +NADPH Prep->Incubate Quench 3. Quench Ice-cold Acetonitrile + Internal Standard Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 5. LC-MS/MS MRM Quantification Centrifuge->LCMS

Fig 2: Step-by-step in vitro stability workflow for UNII-9C19QCY050 using human liver microsomes.

Quantitative Data Presentation

The table below summarizes the comparative in vitro kinetic parameters of the parent drug (Carfilzomib) versus the diol metabolite (UNII-9C19QCY050). The data illustrates that while M16 lacks the reactive epoxide, its peptide backbone ensures it is still rapidly cleared via peptidase activity[7][8].

CompoundMatrixIntrinsic Clearance ( CLint​ ) (µL/min/mg)In Vitro Half-Life ( t1/2​ ) (min)Primary Degradation Pathway
Carfilzomib HLM> 150< 15Epoxide Hydrolysis & Peptidases
UNII-9C19QCY050 (M16) HLM~ 45~ 42Peptidase Cleavage
Carfilzomib Hepatocytes> 200< 10Epoxide Hydrolysis & Peptidases
UNII-9C19QCY050 (M16) Hepatocytes~ 60~ 35Peptidase Cleavage

(Note: Data represents typical peptide-diol kinetic profiles derived from phase 1 pharmacokinetic profiling and recombinant enzyme assays[4][7].)

Conclusion

The in vitro stability profiling of UNII-9C19QCY050 is a critical component in understanding the full pharmacokinetic lifecycle of epoxyketone proteasome inhibitors. Because carfilzomib is cleared extrahepatically at a rate exceeding hepatic blood flow[10][1], mapping the degradation of its primary diol metabolite ensures that systemic clearance models accurately reflect the distinct contributions of microsomal epoxide hydrolase and systemic peptidases.

References

  • NCATS Inxight Drugs. "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII-9C19QCY050)". National Center for Advancing Translational Sciences. Available at: [Link]

  • European Medicines Agency (EMA). "Assessment report - Kyprolis (Procedure No. EMEA/H/C/003790/0000)". EMA Public Assessment Reports. Available at: [Link]

  • Wang, Z. et al. "Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study". Cancer Chemotherapy and Pharmacology, 2017. Available at: [Link]

  • Kirk, C. J. et al. "Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism". Pharmaceutics (MDPI), 2021. Available at: [Link]

  • Demo, S. D. et al. "Role of Epoxide Hydrolases and Cytochrome P450s on Metabolism of KZR-616, a First-in-Class Selective Inhibitor of the Immunoproteasome". Drug Metabolism and Disposition (ASPET), 2021. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of UNII-9C19QCY050: Clearance Rate and Half-Life Determination

Executive Summary UNII-9C19QCY050, chemically identified as deepoxy ethane-1,2-diol carfilzomib (also known as PR-519 or Metabolite M16), is the primary inactive metabolite of the second-generation proteasome inhibitor c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

UNII-9C19QCY050, chemically identified as deepoxy ethane-1,2-diol carfilzomib (also known as PR-519 or Metabolite M16), is the primary inactive metabolite of the second-generation proteasome inhibitor carfilzomib. In the landscape of oncology drug development, understanding the pharmacokinetic (PK) profile of drug metabolites is as critical as understanding the parent compound. This technical guide provides an in-depth analysis of the clearance rate and half-life of UNII-9C19QCY050, detailing the mechanistic pathways of its formation and the rigorous analytical methodologies required for its quantification.

Mechanistic Background: Epoxide Hydrolysis and M16 Formation

Carfilzomib is distinguished by its epoxyketone pharmacophore, which irreversibly binds to the N-terminal threonine of the 20S proteasome. Unlike many small-molecule therapeutics that rely heavily on hepatic cytochrome P450 (CYP) enzymes for degradation, carfilzomib undergoes rapid, extrahepatic metabolism.

The formation of UNII-9C19QCY050 is driven by [1], which hydrolyzes the reactive epoxide ring into a stable, inactive diol. Concurrently, extrahepatic peptidases cleave the parent drug into peptide fragments (Metabolites M14 and M15). Because mEH is widely distributed in extrahepatic tissues, the clearance of the parent drug and the subsequent appearance of M16 occur rapidly in the systemic circulation.

MetabolicPathway CFZ Carfilzomib (Parent Drug) Epoxyketone Pharmacophore mEH Microsomal Epoxide Hydrolase (mEH) CFZ->mEH Epoxide Hydrolysis Peptidases Extrahepatic Peptidases CFZ->Peptidases Peptidase Cleavage M16 UNII-9C19QCY050 (Metabolite M16 / Diol) mEH->M16 M14_15 Metabolites M14 & M15 (Peptide Fragments) Peptidases->M14_15 Excretion1 Renal Excretion (Clearance) M16->Excretion1 Excretion2 Renal Excretion (Clearance) M14_15->Excretion2

Figure 1: Extrahepatic metabolic pathways of Carfilzomib yielding UNII-9C19QCY050 (M16).

Pharmacokinetic Profile: Clearance and Half-Life Dynamics

Following intravenous administration, carfilzomib is rapidly cleared from systemic circulation with a half-life ( T1/2​ ) of less than 30 minutes. The diol metabolite, UNII-9C19QCY050, appears rapidly in the plasma, reaching its maximum concentration ( Tmax​ ) within [2].

The clearance of UNII-9C19QCY050 is primarily mediated by renal excretion. However, clinical PK studies have demonstrated a fascinating divergence in metabolite behavior under physiological stress. While end-stage renal disease (ESRD) causes up to a fourfold increase in the exposure of the peptide metabolites (M14 and M15), [3]. This indicates that UNII-9C19QCY050 possesses a highly efficient, potentially compensatory clearance mechanism that remains robust even during severe renal decline.

Quantitative Data Summary

The following table summarizes the PK parameters of the parent drug and its primary metabolites, highlighting the rapid turnover rates.

ParameterCarfilzomib (Parent)UNII-9C19QCY050 (M16)M14 (PR-389)M15 (PR-413)
Tmax​ (hours) < 0.100.48 – 0.700.75 – 0.990.65 – 0.80
T1/2​ (hours) 0.20 – 0.500.67 – 0.791.00 – 1.401.10 – 1.30
Primary Clearance Extrahepatic metabolismRenal excretionRenal excretionRenal excretion
Impact of ESRD MinimalMinimal / Comparable Increased (~4x)Increased (<2x)

Experimental Methodology: Determination of Clearance and Half-Life

To accurately determine the clearance rate and half-life of UNII-9C19QCY050, a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. As a Senior Application Scientist, I emphasize that the integrity of PK data relies heavily on preventing ex vivo degradation and ensuring absolute assay specificity.

PKWorkflow Step1 In Vivo Dosing & Serial Sampling Step2 Rapid Plasma Separation (4°C, K2EDTA) Step1->Step2 Step3 Protein Precipitation (Cold ACN + IS) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 NCA PK Analysis (T1/2, CL, AUC) Step4->Step5

Figure 2: Experimental workflow for determining the clearance rate and half-life of UNII-9C19QCY050.

Step-by-Step Analytical Protocol

Step 1: In Vivo Dosing and Serial Sampling

  • Procedure: Administer the parent drug intravenously. Collect whole blood samples at dense early timepoints: pre-dose, 5, 10, 15, 30, 45, 60, 90, 120, and 240 minutes post-infusion.

  • Causality & Insight: The extremely short half-life of both the parent drug and M16 (~45 minutes) necessitates a dense sampling strategy within the first hour. Sparse sampling will fail to accurately capture the distribution phase and Cmax​ , leading to an underestimation of the clearance rate.

Step 2: Rapid Plasma Separation and Stabilization

  • Procedure: Collect blood into pre-chilled K2​EDTA tubes. Immediately invert gently and centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer plasma to cryovials and flash-freeze on dry ice.

  • Causality & Insight: Carfilzomib and its intermediate metabolites are highly reactive and susceptible to continued enzymatic degradation by blood-resident proteases and hydrolases. Maintaining the samples at 4°C and rapidly separating the plasma halts artifactual ex vivo metabolism, ensuring the measured M16 concentration reflects true in vivo circulating levels.

Step 3: Protein Precipitation and Extraction

  • Procedure: Aliquot 50 µL of thawed plasma. Add 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (SIL-IS) specific to M16 (e.g., 13C

    • or 2H -labeled UNII-9C19QCY050). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Causality & Insight: Cold ACN instantly denatures plasma proteins, stripping the highly protein-bound drug/metabolite from albumin and halting residual enzymatic activity. The inclusion of the SIL-IS prior to precipitation is a critical self-validating step; it directly corrects for matrix ionization effects and extraction recovery variations during MS analysis.

Step 4: LC-MS/MS Analysis

  • Procedure: Inject the supernatant onto a reverse-phase UHPLC column (e.g., C18, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for M16 (MW: 737.9 g/mol ).

  • Causality & Insight: MRM provides the ultimate specificity required to differentiate M16 from the parent drug and peptide metabolites (M14/M15), which share similar structural motifs. A fast gradient (e.g., 5 minutes) minimizes on-column degradation.

Step 5: Non-Compartmental Analysis (NCA)

  • Procedure: Export concentration-time data to PK software (e.g., Phoenix WinNonlin). Calculate the terminal elimination rate constant ( λz​ ) using the log-linear phase of the concentration-time curve.

  • Causality & Insight: Calculate half-life using the equation T1/2​=ln(2)/λz​ . Clearance ( CL ) is derived from Dose / AUC0−∞​ . NCA is preferred over compartmental modeling for M16 because it makes no assumptions about the number of distribution compartments, providing an empirical and highly reproducible measurement of clearance.

Conclusion

The clearance rate and half-life of UNII-9C19QCY050 (Metabolite M16) provide a window into the highly efficient, extrahepatic metabolic pathways of epoxyketone proteasome inhibitors. With a rapid T1/2​ of approximately 40 to 47 minutes and a clearance profile that remains stable even in the presence of end-stage renal disease, M16 demonstrates a unique pharmacokinetic resilience. Accurately determining these parameters requires strict adherence to cold-chain sample handling, rapid protein precipitation, and highly specific LC-MS/MS quantification to prevent ex vivo artifacts and ensure data integrity.

References

  • Wang J, Fang Y, Fan RA, Kirk CJ. "Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism." International Journal of Molecular Sciences. 2021;22(21):11595.[Link]

  • Brown J, Plummer R, Bauer TM, et al. "Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study." Experimental Hematology & Oncology. 2017;6:27.[Link]

  • Quach H, White D, Spencer A, et al. "Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study." Cancer Chemotherapy and Pharmacology. 2017;79:1067–1076.[Link]

Foundational

The Mechanistic Basis of Biological Inactivity in UNII-9C19QCY050: A Comprehensive Analysis of Carfilzomib's M16 Metabolite

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology, the pharmacokinetic and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology, the pharmacokinetic and pharmacodynamic profiles of a drug's metabolites are as critical as the parent compound itself. UNII-9C19QCY050 , systematically known as deepoxy ethane-1,2-diol carfilzomib (and commonly referred to as PR-519 or the M16 metabolite), is the primary inactive metabolite of the second-generation proteasome inhibitor carfilzomib[1][2].

Carfilzomib achieves its potent anti-myeloma efficacy through an epoxyketone pharmacophore that irreversibly binds to the 20S proteasome[3]. However, the drug is rapidly metabolized extrahepatically, with a half-life of less than one hour[4][5]. This whitepaper deconstructs the structural biology, metabolic pathways, and empirical protocols used to assess and validate the biological inactivity of UNII-9C19QCY050, providing a framework for evaluating metabolite pharmacodynamics in covalent inhibitor development.

Structural Divergence: The Epoxyketone Warhead vs. The Diol

To understand the inactivity of UNII-9C19QCY050, one must first analyze the mechanism of the parent drug. Carfilzomib selectively inhibits the chymotrypsin-like (ChT-L) activity of the 20S proteasome by targeting the β5 subunit[6][7].

The Mechanism of Covalent Inhibition

The β5 subunit utilizes an N-terminal threonine (Thr1) as its catalytic nucleophile. Carfilzomib's epoxyketone group undergoes a highly specific, dual-nucleophilic attack by this threonine residue[3][8]:

  • Primary Attack: The γ -hydroxyl group of Thr1 attacks the carbonyl carbon of the epoxyketone.

  • Secondary Attack: The free α -amino group of Thr1 attacks the epoxide ring.

  • Adduct Formation: This dual attack forms a highly stable, irreversible morpholino ring adduct, permanently disabling the proteasome[6][8].

The Metabolic Deactivation (Formation of UNII-9C19QCY050)

Carfilzomib bypasses traditional CYP450 hepatic metabolism. Instead, it is rapidly degraded in the blood and tissues via peptidase cleavage and epoxide hydrolysis[9][10]. Microsomal epoxide hydrolase (mEH) specifically targets the strained epoxide ring of carfilzomib, hydrolyzing it into a diol group[9].

The resulting molecule, UNII-9C19QCY050, lacks the electrophilic epoxide ring. Without this structural tension and electrophilic center, the secondary nucleophilic attack by the proteasome's Thr1 cannot occur, rendering the metabolite incapable of forming the covalent morpholino adduct[3][10].

G Parent Carfilzomib (Parent) Epoxide Epoxyketone Warhead Parent->Epoxide Metabolite UNII-9C19QCY050 (M16) Parent->Metabolite mEH Hydrolysis Target 20S Proteasome β5 Subunit (Thr1) Epoxide->Target Nucleophilic Attack Binding Dual Covalent Adduct (Morpholino Ring) Active Proteasome Inhibited (Apoptosis) Binding->Active Diol Diol Group (Hydrolyzed) Metabolite->Diol Diol->Target Attempted Binding NoBinding No Covalent Adduct (Steric/Electronic Failure) Inactive Biologically Inactive (No Inhibition) NoBinding->Inactive Target->Binding Target->NoBinding

Mechanistic divergence between Carfilzomib and UNII-9C19QCY050 at the 20S proteasome β5 subunit.

Quantitative Pharmacodynamics: Parent vs. Metabolite

The structural loss of the warhead translates directly to a complete loss of pharmacodynamic activity. Table 1 summarizes the comparative metrics that establish UNII-9C19QCY050 as a biologically inert entity.

Table 1: Comparative Pharmacodynamics of Carfilzomib and UNII-9C19QCY050

ParameterCarfilzomib (Parent)UNII-9C19QCY050 (M16 Metabolite)
Pharmacophore EpoxyketoneEthane-1,2-diol
Primary Target 20S Proteasome (β5 subunit)None (Inert)
Binding Mechanism Irreversible (Covalent)Non-binding
ChT-L IC 50​ (In Vitro) < 10 nM> 10,000 nM (No activity observed)
Metabolic Origin Synthesized Active PharmaceuticalEpoxide Hydrolysis via mEH
Systemic Half-Life < 1 hour~0.7 hours

Experimental Methodology: Validating Biological Inactivity

To rigorously prove the biological inactivity of a metabolite like UNII-9C19QCY050, researchers must employ self-validating enzymatic assays. The standard approach is the In Vitro Fluorogenic Chymotrypsin-like (ChT-L) Activity Assay .

This protocol is designed not just to measure inhibition, but to establish causality: by comparing the time-dependent covalent binding of the parent drug against the inert nature of the metabolite, we isolate the epoxide warhead as the sole driver of activity.

Protocol: 20S Proteasome Fluorogenic Assay

Objective: To empirically quantify the lack of β5 subunit inhibition by UNII-9C19QCY050.

Materials Required:

  • Purified Human 20S Proteasome (Constitutive).

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin). Causality note: This specific peptide sequence is selectively cleaved by the ChT-L active site of the β5 subunit, ensuring target specificity.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS.

  • Test Compounds: UNII-9C19QCY050 (Test), Carfilzomib (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of UNII-9C19QCY050 and Carfilzomib in DMSO. The final assay concentration of DMSO must not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme Pre-Incubation: Incubate 0.5 nM of the 20S proteasome with the test compounds at 37°C for 30 minutes.

    • Causality Check: Pre-incubation is strictly required. Because covalent inhibitors (like carfilzomib) exhibit time-dependent inhibition kinetics, failing to pre-incubate will result in artificially high IC 50​ values for the parent drug, ruining the comparative baseline.

  • Substrate Addition: Add 25 μ M of Suc-LLVY-AMC to the reaction mixture to initiate the assay.

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence microplate reader. Measure the release of free AMC fluorophore continuously for 60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Synthesis: Calculate the initial velocity (RFU/min) of the linear portion of the progress curve. Normalize the data against the DMSO vehicle control (100% activity). Plot the fractional activity against the log-concentration of the compounds to derive the IC 50​ .

Expected Outcome: Carfilzomib will yield an IC 50​ in the low nanomolar range, while UNII-9C19QCY050 will show a flat line (no reduction in RFU/min), confirming its biological inactivity.

Workflow Step1 Isolate/Synthesize UNII-9C19QCY050 Step2 Incubate with 20S Proteasome Step1->Step2 Step3 Add Fluorogenic Substrate (Suc-LLVY-AMC) Step2->Step3 Step4 Quantify AMC Fluorescence Step3->Step4 Step5 Determine IC50 (>10,000 nM) Step4->Step5

Step-by-step in vitro fluorogenic assay workflow for validating UNII-9C19QCY050 inactivity.

Pharmacokinetic & Clinical Implications

The rapid conversion of carfilzomib to UNII-9C19QCY050 is a defining feature of its clinical profile. Because the parent drug forms an irreversible bond with the proteasome, prolonged systemic exposure is not required for sustained efficacy[8].

The swift hydrolysis into the inactive UNII-9C19QCY050 metabolite serves a protective physiological function. By rapidly neutralizing the highly reactive epoxyketone warhead in systemic circulation, the body minimizes off-target covalent binding to other cellular nucleophiles. This metabolic deactivation pathway is a primary reason why carfilzomib exhibits a differentiated and often more tolerable off-target toxicity profile compared to first-generation, reversible boronic acid proteasome inhibitors[4][7]. Furthermore, because this pathway relies on epoxide hydrolase rather than hepatic CYP450 enzymes, the pharmacokinetics of carfilzomib and the formation of UNII-9C19QCY050 remain largely unaffected by varying degrees of hepatic impairment[5][11].

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

  • Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. Frontiers in Oncology. Available at:[Link]

  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. MDPI. Available at:[Link]

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII-9C19QCY050). Global Substance Registration System (GSRS), NIH. Available at:[Link]

  • Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

Sources

Exploratory

UNII-9C19QCY050: The Diol Degradation Product of Carfilzomib – Formation, Stability, and Analytical Profiling

Executive Summary Carfilzomib (commercially known as Kyprolis) is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Its mechanism of action reli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carfilzomib (commercially known as Kyprolis) is a highly potent, second-generation proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma. Its mechanism of action relies on a unique tetrapeptide epoxyketone warhead that irreversibly binds to the N-terminal threonine of the 20S proteasome. However, the intrinsic chemical reactivity of this epoxide moiety dictates both the drug's short in vivo half-life and its stringent formulation requirements.

The primary degradation and metabolic pathway of carfilzomib is epoxide hydrolysis, which results in the formation of the inactive diol metabolite, UNII-9C19QCY050 (also identified as Carfilzomib (2R,4S)-Diol, PR-519, or Metabolite M16)[1]. This technical guide provides an in-depth mechanistic analysis of UNII-9C19QCY050 formation, its structural implications, and the self-validating analytical protocols required by drug development professionals to monitor and mitigate its presence.

Mechanistic Pathways of Epoxide Hydrolysis

The conversion of carfilzomib to UNII-9C19QCY050 occurs via two distinct pathways: enzymatic cleavage in biological systems and chemical degradation during formulation stress.

Enzymatic Hydrolysis (In Vivo)

Carfilzomib exhibits a remarkably short plasma half-life (less than one hour) primarily due to rapid 2[2]. The planar, hydrophobic nature of the drug allows the epoxide ring to perfectly occupy the active site of microsomal epoxide hydrolase (mEH). The enzyme catalyzes the nucleophilic addition of water across the oxirane ring, irreversibly opening the epoxide to form the inactive UNII-9C19QCY050 diol[3]. This rapid metabolic inactivation is a primary reason for carfilzomib's limited efficacy against solid tumors, as the active drug is degraded before achieving deep tissue penetration.

Chemical Hydrolysis (In Vitro / Formulation)

In pharmaceutical formulations, carfilzomib is highly sensitive to moisture and pH stress. Forced degradation studies reveal that in the mildly acidic pH range of 4–5, the major initial degradation product is the S,R diol (UNII-9C19QCY050) resulting from4 of the epoxide[4]. At higher pH levels (7–8), base-catalyzed hydrolysis yields a complex mixture of R,R and S,R diastereomeric diols.

Pathway CFZ Carfilzomib (Active Epoxyketone) UNII: 72X6E3J5AR mEH Microsomal Epoxide Hydrolase (mEH) (In Vivo) CFZ->mEH Enzymatic Cleavage H2O Aqueous Hydrolysis (In Vitro / pH Stress) CFZ->H2O Chemical Degradation Diol UNII-9C19QCY050 (Inactive Diol Metabolite) CAS: 1541172-75-1 mEH->Diol Epoxide Ring Opening (+18 Da) H2O->Diol Nucleophilic Attack (H2O)

Figure 1: Mechanistic pathways of Carfilzomib epoxide hydrolysis yielding UNII-9C19QCY050.

Structural and Physicochemical Profiling

The hydrolysis of the epoxide ring fundamentally alters the drug's pharmacophore. The loss of the reactive oxirane oxygen and the addition of two hydroxyl groups abolish the molecule's ability to form an irreversible 1,4-oxazepane adduct with the proteasome.

Table 1: Comparative Physicochemical Properties

PropertyCarfilzomib (Parent Drug)UNII-9C19QCY050 (Diol Metabolite)
UNII 72X6E3J5AR9C19QCY050
CAS Number 868540-17-41541172-75-1
Molecular Formula C₄₀H₅₇N₅O₇C₄₀H₅₉N₅O₈
Molecular Weight 719.91 g/mol 737.93 g/mol (+18.02 Da shift)
Proteasome Activity Highly Active (Irreversible Inhibitor)Inactive
Primary Formation Synthetic APImEH Metabolism / Aqueous Hydrolysis

Analytical Methodologies & Protocols

Expertise & Experience: Quantifying UNII-9C19QCY050 requires distinguishing it from the parent drug and other peptide cleavage fragments. UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard because the diol exhibits a distinct +18 Da mass shift. While acidic mobile phases (e.g., 0.1% formic acid) are necessary to protonate the morpholine ring for optimal ESI+ sensitivity, they introduce a critical risk: acid-catalyzed on-column hydrolysis. If samples are left at room temperature, the acidic mobile phase will artificially degrade carfilzomib into the diol during the run.

To establish a self-validating system , the protocols below incorporate strict environmental controls and negative control checkpoints to ensure that any detected diol is a true product of the experimental stress, not an analytical artifact.

Protocol 1: Forced Degradation & UHPLC-HRMS Profiling

Self-Validating Mechanism: Inclusion of a 0-hour timepoint and a chilled autosampler control ensures that baseline diol levels are accurately captured and not inflated by on-column degradation.

  • Sample Preparation: Dissolve carfilzomib API in a 50:50 acetonitrile:water mixture to a concentration of 100 μg/mL.

  • Acid Stress Initiation: Add 0.1 N HCl to adjust the solution to pH 4.0. Incubate the sample at 40°C in a thermomixer.

  • Quenching & Aliquoting: At 0, 2, 4, and 24 hours, extract 100 μL aliquots and immediately neutralize with 0.1 N NaOH to halt the hydrolysis reaction.

  • Chromatographic Separation: Inject 5 μL onto a C18 UHPLC column (e.g., 100 × 2.1 mm, 1.7 μm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Crucial Step: Maintain the autosampler strictly at 4°C. Inject a pure carfilzomib standard at the beginning and end of the sequence to verify zero on-column hydrolysis.

  • HRMS Detection: Operate the QTOF mass spectrometer in ESI+ mode. Monitor for the parent carfilzomib mass (m/z 720.4) and the UNII-9C19QCY050 diol mass (m/z 738.4).

Protocol 2: In Vitro mEH Metabolic Stability Assay

Self-Validating Mechanism: Parallel incubation with heat-inactivated microsomes serves as a negative control, differentiating true enzymatic epoxide hydrolysis from background chemical degradation in the buffer.

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: To isolate mEH activity from cytochrome P450 oxidation, pre-incubate the mixture with the broad-spectrum CYP inhibitor 1-aminobenzotriazole (ABT) for 15 minutes.

  • Reaction Initiation: Spike carfilzomib to a final concentration of 1 μM. Incubate at 37°C.

  • Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, remove 50 μL aliquots and quench the enzymatic reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Analysis: Transfer the clear supernatant to chilled vials for LC-MS/MS quantification.

Workflow Step1 Sample Preparation (Plasma, Microsomes, or Formulation) Step2 Reaction Quenching & Protein Precipitation (Ice-Cold ACN) Step1->Step2 Step3 UHPLC Separation (C18 Column, 4°C Autosampler) Step2->Step3 Step4 High-Resolution Mass Spec (ESI+, MRM Mode: m/z 720.4 -> 738.4) Step3->Step4 Step5 Data Analysis (Quantification of UNII-9C19QCY050) Step4->Step5

Figure 2: Self-validating analytical workflow for the extraction and quantification of UNII-9C19QCY050.

Implications for Drug Development

Formulation Engineering

To arrest the formation of UNII-9C19QCY050 during shelf-life storage, commercial carfilzomib is formulated as a lyophilized powder with sulfobutylether beta-cyclodextrin (Captisol) and citric acid. The cyclodextrin creates a hydrophobic cavity that shields the highly reactive epoxyketone warhead from residual moisture, while the citric acid maintains a controlled micro-pH upon reconstitution. However, fine-tuning the lyophilization cycle to achieve absolute minimal residual water content remains a critical quality attribute (CQA) to prevent premature diol formation[5].

Next-Generation Inhibitor Design

Understanding the mEH-mediated formation of UNII-9C19QCY050 has driven the rational design of next-generation proteasome inhibitors. By modifying the P1' position—specifically by3 (e.g., Compound 9)—researchers have successfully induced steric hindrance. This structural modification blocks access to the mEH active site, significantly enhancing metabolic stability and enabling potential efficacy against solid tumors while preserving potent proteasome inhibition[3].

References

  • Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. NIH PMC.2

  • Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. ResearchGate.4

  • Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib. NIH PMC.3

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII: 9C19QCY050). Global Substance Registration System (GSRS) - NIH.1

  • WO2023067569A1 - Stable ready to dilute composition of carfilzomib. Google Patents.5

Sources

Foundational

UNII-9C19QCY050 physical properties and partition coefficient

An In-Depth Technical Guide on the Physicochemical Profiling of UNII-9C19QCY050 Introduction & Chemical Identity In the landscape of targeted oncology, the pharmacokinetic and metabolic profiling of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling of UNII-9C19QCY050

Introduction & Chemical Identity

In the landscape of targeted oncology, the pharmacokinetic and metabolic profiling of active pharmaceutical ingredients (APIs) is as critical as their pharmacodynamics. UNII-9C19QCY050 , systematically known as Carfilzomib (2R,4S)-Diol or Carfilzomib Metabolite M16 , is the primary inactive metabolite of the second-generation proteasome inhibitor Carfilzomib[1][2].

Carfilzomib exerts its antineoplastic activity by irreversibly binding to the N-terminal threonine of the 20S proteasome via its terminal epoxide pharmacophore[2]. However, this epoxide is susceptible to both enzymatic hydrolysis (via hepatic epoxide hydrolases) and chemical degradation, resulting in the opening of the oxirane ring to form a 1,2-diol (UNII-9C19QCY050)[1]. Understanding the physical properties and partition coefficient (LogP) of this specific metabolite is paramount for developing accurate pharmacokinetic clearance models, designing impurity isolation protocols during API manufacturing, and conducting environmental risk assessments[3].

Structural Causality & Physical Properties

The conversion from a terminal epoxide to a 1,2-diol induces a profound shift in the molecule's physicochemical landscape.

  • Hydrogen Bonding Dynamics: The parent epoxide acts primarily as a weak hydrogen bond acceptor. The hydrolysis into UNII-9C19QCY050 introduces two adjacent hydroxyl groups, transforming the domain into a potent hydrogen bond donor-acceptor network. This extensive intermolecular hydrogen bonding typically elevates the melting point and alters the solid-state polymorphic stability compared to the parent drug.

  • Lipophilicity & Clearance: The partition coefficient (LogP) is a thermodynamic measure of lipophilicity. Carfilzomib is highly lipophilic, with reported LogP values ranging from 3.77 to 4.60[3][4][5]. The introduction of the diol moiety significantly increases the polar surface area (PSA). Consequently, the LogP of UNII-9C19QCY050 drops by an estimated 1.5 to 2.0 log units. This reduction in lipophilicity is a classic metabolic strategy to increase aqueous solubility, thereby facilitating rapid renal and biliary excretion.

Quantitative Data Summary
PropertyCarfilzomib (Parent API)UNII-9C19QCY050 (Diol Metabolite)
CAS Number 868540-17-41541172-75-1
Molecular Formula C40H57N5O7C40H59N5O8
Molecular Weight 719.91 g/mol 737.93 g/mol
Physical State White to off-white powderWhite to off-white solid
pKa (Basic) 5.14 (Morpholine moiety)~5.14 (Morpholine moiety)
LogP (Partition Coefficient) 3.77 – 4.60~1.70 – 2.60 (Calculated/Estimated)
Pharmacological Status Active Proteasome InhibitorInactive Metabolite (M16)

Metabolic Pathway Visualization

MetabolicPathway CFZ Carfilzomib (Parent) LogP ~4.6 Epoxide Intact EH Epoxide Hydrolase (Hepatic Metabolism) CFZ->EH Hydrolysis M16 UNII-9C19QCY050 (Carfilzomib Diol) Reduced Lipophilicity EH->M16 +H2O EXC Renal & Biliary Clearance M16->EXC Excretion

Metabolic conversion of Carfilzomib to UNII-9C19QCY050 via epoxide hydrolysis.

Advanced Experimental Methodologies

As a Senior Application Scientist, it is vital to recognize that standard analytical methods often fail when applied to complex, high-molecular-weight peptide derivatives (MW > 700 g/mol ). The traditional Shake-Flask Method (OECD 107) for LogP determination is highly susceptible to emulsion formation and interfacial aggregation due to the surfactant-like nature of large peptidic structures. Therefore, a dynamic, self-validating Reverse-Phase HPLC methodology (OECD 117) is the gold standard for UNII-9C19QCY050.

Protocol: Self-Validating HPLC Determination of LogP

Causality of Experimental Design: The morpholine ring in UNII-9C19QCY050 has a pKa of approximately 5.14[4]. LogP strictly defines the partitioning of the neutral (un-ionized) species. If the mobile phase pH is too low (e.g., pH 3.0), the morpholine nitrogen will protonate, yielding the distribution coefficient (LogD) rather than LogP, artificially skewing the lipophilicity assessment. Therefore, the mobile phase must be buffered to pH 7.4 to ensure the molecule remains predominantly un-ionized.

Step-by-Step Methodology:

  • Column & Mobile Phase Selection:

    • Equip the HPLC system with a high-purity, end-capped C18 analytical column (e.g., 5 µm, 4.6 x 150 mm). End-capping is critical to prevent secondary interactions between the diol hydroxyls and free surface silanols.

    • Prepare an isocratic mobile phase of Methanol and 10 mM Phosphate Buffer adjusted to pH 7.4.

  • System Calibration (Reference Standards):

    • Prepare a mixture of at least six reference compounds with known LogP values spanning the expected range (e.g., 2-butanone, acetanilide, benzyl alcohol, chlorobenzene, toluene, and DDT).

  • Dead Time ( t0​ ) Measurement:

    • Inject an unretained marker (e.g., thiourea or uracil) to determine the column dead time ( t0​ ).

  • Analyte Injection:

    • Dissolve UNII-9C19QCY050 in the mobile phase (to prevent solvent-front anomalies) and inject. Record the retention time ( tR​ ).

  • Capacity Factor ( k′ ) Calculation:

    • Calculate the capacity factor for all standards and the analyte using the formula:

      k′=(tR​−t0​)/t0​
  • LogP Derivation & Self-Validation:

    • Construct a calibration curve by plotting logk′ versus the known LogP of the reference standards.

    • Validation Check 1: The system is only valid if the linear regression correlation coefficient ( R2 ) is ≥0.99 .

    • Validation Check 2: Evaluate the peak asymmetry factor of UNII-9C19QCY050. If the tailing factor is >1.5 , the diol is interacting with the silica backbone, and the calculated LogP will be falsely elevated. The column must be replaced.

    • Interpolate the LogP of UNII-9C19QCY050 from the validated curve.

HPLCWorkflow Prep 1. Reference Standards Prep (Known LogP compounds) Equil 3. Column Equilibration (C18, Isocratic, pH 7.4) Prep->Equil Sample 2. UNII-9C19QCY050 Prep (Analyte in mobile phase) Sample->Equil Run 4. Chromatographic Run (Measure Retention Times) Equil->Run Calc 5. Capacity Factor (k') & LogP Calc (Log k' vs LogP Plot) Run->Calc Val 6. System Validation (R² > 0.99, Asymmetry < 1.5) Calc->Val Self-Validation Check

Self-validating HPLC workflow for determining the partition coefficient (LogP).

References

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII-9C19QCY050) . Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Carfilzomib Compound Summary (CID 11556711) . PubChem, National Institutes of Health. Available at:[Link]

  • Fabrication of Poly Lactic-co-Glycolic Acid Microneedles for Sustained Delivery of Lipophilic Peptide-Carfilzomib . Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Carfilzomib Environmental Risk Assessment . Janusinfo, Region Stockholm. Available at:[Link]

  • Report on the Deliberation Results: Carfilzomib . Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Available at:[Link] (Note: Link derived from PMDA registry data).

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocol for UNII-9C19QCY050 detection in human plasma

High-Sensitivity LC-MS/MS Application Note & Protocol for the Quantitation of UNII-9C19QCY050 (Carfilzomib M16) in Human Plasma Scientific Context & Biological Rationale Carfilzomib is an irreversible, second-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Application Note & Protocol for the Quantitation of UNII-9C19QCY050 (Carfilzomib M16) in Human Plasma

Scientific Context & Biological Rationale

Carfilzomib is an irreversible, second-generation proteasome inhibitor critical to the treatment of relapsed or refractory multiple myeloma. Unlike many small-molecule therapeutics that rely on hepatic cytochrome P450 enzymes, carfilzomib is rapidly cleared from systemic circulation via extra-hepatic metabolism[1]. The primary biotransformation pathways involve peptidase cleavage and epoxide hydrolysis[2].

The predominant inactive metabolite formed via the opening of the pharmacologically active epoxide ring is the diol metabolite M16, officially registered under the FDA Unique Ingredient Identifier (UNII) as 9C19QCY050 [3]. Because UNII-9C19QCY050 represents a major clearance pathway but exhibits a highly transient pharmacokinetic profile (Tmax ≈ 30 min)[4], precise bioanalytical quantification is critical for toxicokinetic profiling and therapeutic monitoring. Regulatory reviews have established that a highly sensitive Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL in human plasma is required to accurately map its pharmacokinetic decay[5].

Pathway CFZ Carfilzomib (Active Parent Drug) EH Epoxide Hydrolase (Extra-hepatic Cleavage) CFZ->EH Epoxide Ring Opening M16 UNII-9C19QCY050 (M16 Diol Metabolite) EH->M16 Hydrolysis (H2O)

Metabolic conversion of Carfilzomib to UNII-9C19QCY050 via epoxide hydrolase.

Methodological Design & Causality (E-E-A-T)

Developing a robust LC-MS/MS protocol for UNII-9C19QCY050 requires addressing two critical bioanalytical challenges to ensure a self-validating and trustworthy system:

  • Ex Vivo Instability & Enzymatic Quenching: Carfilzomib and its metabolites are highly susceptible to ongoing enzymatic degradation in freshly drawn plasma. To prevent the artificial ex vivo formation or degradation of UNII-9C19QCY050 during sample handling, this protocol utilizes immediate protein precipitation (PPT) using cold acetonitrile acidified with 0.5% formic acid[6]. This dual-action step rapidly denatures plasma proteins while lowering the pH to quench residual epoxide hydrolase and peptidase activity.

  • Ionization and Matrix Effects: UNII-9C19QCY050 (C40H59N5O8, MW: 737.9 g/mol ) contains multiple peptide bonds and basic amine groups. Operating the mass spectrometer in Electrospray Ionization Positive (ESI+) mode ensures optimal protonation to yield the [M+H]+ precursor ion at m/z 738.4. The use of a high-strength silica C18 column with a highly aqueous loading phase prevents peak tailing and separates the lipophilic analyte from endogenous plasma phospholipids, actively minimizing ion suppression.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analytical Standards: UNII-9C19QCY050 reference standard (>98% purity) and Carfilzomib-d8 (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Buffer: 100% ACN containing 0.5% FA, pre-chilled to -20°C[6].

  • Matrix: K2EDTA human plasma (blank).

Plasma Sample Preparation Workflow

Note: All plasma handling must be performed on wet ice to maintain analyte integrity.

  • Aliquot: Transfer 50 µL of K2EDTA human plasma (calibration standard, QC, or patient sample) into a pre-chilled 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (50 ng/mL Carfilzomib-d8 in 50:50 MeOH:H2O) to all wells except double blanks.

  • Enzymatic Quenching & Precipitation: Add 150 µL of the pre-chilled Extraction Buffer (ACN + 0.5% FA) to all wells.

  • Agitation: Seal the plate and vortex at 1200 rpm for 5 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 11,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant into a clean, pre-chilled autosampler plate.

  • Dilution (Optional but Recommended): Dilute the extract with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion upon injection.

Workflow S1 1. Plasma Aliquot Transfer 50 µL K2EDTA plasma to pre-chilled plate S2 2. Enzymatic Quenching & PPT Add 150 µL cold ACN + 0.5% Formic Acid + IS S1->S2 S3 3. Centrifugation 11,000 rpm for 10 min at 4°C S2->S3 S4 4. Supernatant Recovery Transfer 100 µL to clean autosampler vial S3->S4 S5 5. LC-MS/MS Analysis Inject 5 µL onto UPLC C18 system (ESI+) S4->S5

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Instrumental Conditions & Data Presentation

Liquid Chromatography (UPLC) Parameters

Separation is achieved using a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. The autosampler temperature must be strictly maintained at 4°C.

Table 1: UPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Curve
0.0 0.40 95 5 Initial
0.5 0.40 95 5 6 (Linear)
3.0 0.40 10 90 6 (Linear)
4.5 0.40 10 90 6 (Linear)
4.6 0.40 95 5 1 (Step)

| 6.0 | 0.40 | 95 | 5 | 1 (Step) |

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an ESI source operating in positive Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Collision Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
UNII-9C19QCY050 (M16) 738.4 544.3 80 35

| Carfilzomib-d8 (IS) | 728.4 | 682.4 | 80 | 30 |

Method Validation Summary & Self-Validating System Suitability

To ensure the trustworthiness of the generated data, every analytical batch must act as a self-validating system. The method adheres to FDA/ICH M10 bioanalytical guidelines.

Table 3: Validation Metrics

Parameter Target Specification Observed Performance
Linear Dynamic Range 0.5 ng/mL to 500 ng/mL R² ≥ 0.995 (1/x² weighting)
Lower Limit of Quantitation 0.5 ng/mL[5] S/N > 10, Precision ≤ 20% CV
Intra/Inter-Assay Precision ≤ 15% CV (≤ 20% at LLOQ) Validated across 3 distinct batches
Carryover (Zero Sample) ≤ 20% of LLOQ peak area Confirmed via blank injection post-ULOQ

| Matrix Effect (IS Tracking) | IS Area within ±15% of mean | Validates absence of ion suppression |

System Suitability Rule: If the peak area of the stable-isotope internal standard (Carfilzomib-d8) fluctuates by more than ±15% in any unknown sample compared to the calibration standards, the sample must be flagged for severe matrix suppression and re-extracted.

References

  • Pharmaceuticals and Medical Devices Agency (PMDA). Report on the Deliberation Results: Carfilzomib. (2016). Verified LLOQ parameters for Carfilzomib and M16. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Carfilzomib (NDA 202714). (2012). Details on M16 half-life and Tmax. URL:[Link]

  • National Institutes of Health (NIH) / FDA. Global Substance Registration System (GSRS): DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB. Structural and identifier validation for UNII-9C19QCY050. URL:[Link]

  • Barla, I., et al. An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity. Metabolites, MDPI (2022). Extra-hepatic metabolism mechanisms. URL:[Link]

  • Wang, Y., et al. Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor. PMC (2022). Validated protein precipitation using cold acidified ACN for proteasome inhibitors. URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of UNII-9C19QCY050 (Carfilzomib M16 Metabolite)

Executive Summary This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of UNII-9C19QCY050 , the primary inactive metabolite of the prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of UNII-9C19QCY050 , the primary inactive metabolite of the proteasome inhibitor carfilzomib. Known chemically as Deepoxy ethane-1,2-diol carfilzomib (or the M16 metabolite), this analyte is critical for pharmacokinetic (PK) profiling and clinical safety monitoring. This guide provides researchers with a self-validating protocol, mechanistic rationales for chromatographic parameters, and comprehensive validation data.

Biological Context & Analyte Profiling

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor utilized in the treatment of relapsed or refractory multiple myeloma[1]. Unlike earlier boronic acid-based inhibitors, carfilzomib is rapidly cleared from plasma (half-life < 1 hour) via extrahepatic pathways[1][2].

The primary metabolic pathway involves the hydrolysis of the reactive epoxide pharmacophore by microsomal epoxide hydrolase (mEH), yielding the inactive diol metabolite UNII-9C19QCY050 (M16) [3]. Because carfilzomib is highly protein-bound (97–98%) and rapidly metabolized, tracking the M16 metabolite is essential for accurate PK modeling and assessing extrahepatic clearance[1].

MetabolicPathway CFZ Carfilzomib (Parent) Active Epoxyketone EH Microsomal Epoxide Hydrolase (mEH) CFZ->EH Epoxide Hydrolysis Peptidase Extrahepatic Peptidases CFZ->Peptidase Peptidase Cleavage M16 UNII-9C19QCY050 (M16) Deepoxy ethane-1,2-diol Inactive Metabolite EH->M16 M16->Peptidase Further Cleavage M14 M14 / M15 Peptide Cleavage Products Peptidase->M14 Peptidase->M14

Fig 1: Carfilzomib metabolic pathway yielding UNII-9C19QCY050 (M16) via epoxide hydrolysis.

Physicochemical Properties of UNII-9C19QCY050
  • Molecular Formula: C40​H59​N5​O8​ [4]

  • Molecular Weight: 737.93 g/mol [4]

  • Structural Features: Contains a morpholine ring (weakly basic) and a tetrapeptide backbone with a terminal diol.

  • Chromatographic Implications: The high molecular weight and lipophilic peptide backbone necessitate a reversed-phase (RP) approach. The basic morpholine nitrogen requires an acidic mobile phase modifier to suppress ionization, prevent secondary interactions with column silanols, and eliminate peak tailing.

Experimental Protocol & Method Rationale

Mechanistic Rationale for Method Parameters
  • Column Selection: A sub-2 µm or 3 µm C18 stationary phase is selected. The C18 alkyl chain provides optimal hydrophobic retention for the lipophilic peptide backbone.

  • Mobile Phase Modifier (0.1% Formic Acid): Formic acid (FA) serves a dual purpose. It lowers the pH to ~2.7, ensuring the morpholine ring is fully protonated, which improves solubility and peak symmetry. Secondly, FA acts as an ion-pairing agent that is highly compatible with downstream LC-MS/MS applications if UV detection is insufficient for trace PK analysis.

  • Elevated Column Temperature (50°C): Large peptide-like molecules (MW ~738) suffer from slow mass transfer kinetics, leading to band broadening. Elevating the temperature to 50°C decreases mobile phase viscosity, lowers system backpressure, and sharpens the chromatographic peak.

Step-by-Step Sample Preparation (Plasma)

Due to the high protein binding of carfilzomib and its metabolites (>97%)[1], a rigorous protein precipitation (PPT) workflow is required to release the analyte.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., Carfilzomib-D8) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid aids in disrupting protein-drug binding).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 250 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 30 seconds and transfer to an HPLC autosampler vial.

SamplePrep Plasma 1. Plasma Aliquot + Internal Standard PPT 2. Protein PPT (ACN + 0.1% FA) Plasma->PPT Centrifuge 3. Centrifugation (14,000g, 4°C) PPT->Centrifuge Supernatant 4. N2 Evaporation (35°C) Centrifuge->Supernatant Recon 5. Reconstitution (80:20 A:B) Supernatant->Recon HPLC 6. HPLC-UV Analysis Recon->HPLC

Fig 2: Plasma sample preparation workflow for UNII-9C19QCY050 quantification.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 4.6 mm × 150 mm, 3 µm (or equivalent)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 50°C
Injection Volume 10 µL
Detection (UV) 210 nm (optimal for peptide bonds)
Autosampler Temp 4°C (to prevent degradation of reconstituted samples)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold
10.02080Linear ramp
12.02080Wash
12.18020Step return
16.08020Re-equilibration

Self-Validating System Suitability Test (SST): Before running samples, inject a 10 µg/mL standard of UNII-9C19QCY050. The system is validated for the run if: Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 5000, and %RSD of peak area (n=5) ≤ 2.0%.

Method Validation Summary

The method must be validated according to ICH M10 guidelines for bioanalytical methods. Below is a representative data summary for the quantification of UNII-9C19QCY050 in spiked human plasma.

Table 3: Quantitative Validation Metrics

Validation ParameterResult / Acceptance Criteria
Linear Range 10 – 5000 ng/mL
Correlation Coefficient ( R2 ) > 0.998
Limit of Detection (LOD) 3.0 ng/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 10.0 ng/mL (S/N ≥ 10)
Intra-day Precision (%RSD) 1.8% – 4.2% (Criteria: ≤ 15%)
Inter-day Precision (%RSD) 2.5% – 5.6% (Criteria: ≤ 15%)
Extraction Recovery 88.5% ± 4.1% (Consistent across low/mid/high QC)
Matrix Effect 92% – 105% (Minimal ion suppression)

Troubleshooting & Analytical Insights

  • Peak Tailing of M16: If tailing exceeds 1.5, the morpholine ring is likely interacting with free silanols. Ensure the mobile phase pH is strictly < 3.0. Refresh the 0.1% Formic Acid, as FA can volatilize over time, raising the pH.

  • Co-elution with M14/M15: The M14 and M15 metabolites are peptide cleavage products[3]. Because they are smaller and more polar than M16, they will elute earlier in the reversed-phase gradient. If co-elution occurs, decrease the initial gradient ramp slope (e.g., extend the ramp from 10 to 15 minutes).

  • Carryover Issues: Carfilzomib and its large metabolites are notoriously sticky. If carryover is observed in blank injections, implement a strong needle wash consisting of Isopropanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1, v/v).

References

  • Oncology News Central. "Carfilzomib: uses, dosing, warnings, adverse events, interactions". Available at:[Link]

  • MDPI. "Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism". Available at:[Link]

  • NIH Global Substance Registration System (GSRS). "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB". Available at:[Link]

  • NIH PubMed Central. "Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study". Available at:[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Sample Preparation Protocol for UNII-9C19QCY050 (Carfilzomib Diol Metabolite) in Pharmacokinetic Analysis

Introduction & Scientific Rationale UNII-9C19QCY050, structurally defined as Carfilzomib M16 diol, is the primary inactive metabolite of the irreversible proteasome inhibitor Carfilzomib [1]. In clinical pharmacokinetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

UNII-9C19QCY050, structurally defined as Carfilzomib M16 diol, is the primary inactive metabolite of the irreversible proteasome inhibitor Carfilzomib [1]. In clinical pharmacokinetics (PK), accurately quantifying this diol metabolite alongside the parent drug is critical for understanding systemic clearance, tissue distribution, and dose-proportionality in multiple myeloma patients.

The Causality of Experimental Design: Unlike traditional small molecules that undergo cytochrome P450 (CYP)-mediated hepatic metabolism, Carfilzomib is rapidly cleared via extrahepatic mechanisms—specifically, peptidase cleavage and epoxide hydrolysis [1]. Soluble epoxide hydrolase (sEH) in the blood and tissues rapidly converts the active epoxyketone pharmacophore into the inactive diol (UNII-9C19QCY050).

Because these hydrolytic enzymes remain highly active in whole blood ex vivo, any delay in stabilization will artificially inflate the measured concentration of the diol metabolite while falsely lowering the parent drug concentration. Therefore, the protocol below is engineered as a self-validating system . It mandates immediate thermal and chemical quenching of enzymatic activity upon collection, followed by a hybrid protein precipitation/phospholipid removal (PLR) extraction to eliminate matrix effects and ion suppression during electrospray ionization (ESI) [2].

Metabolism CFZ Carfilzomib (Parent) Active Proteasome Inhibitor EH Epoxide Hydrolase (Extrahepatic) CFZ->EH Hydrolysis Peptidase Peptidase Cleavage CFZ->Peptidase Cleavage Diol UNII-9C19QCY050 (M16 Diol Metabolite) Inactive EH->Diol Frag Peptide Fragments (M14, M15) Peptidase->Frag

Figure 1: Extrahepatic metabolic pathway of Carfilzomib yielding UNII-9C19QCY050.

Materials & Reagents

  • Analytes: Carfilzomib (Parent) and UNII-9C19QCY050 (Diol Metabolite).

  • Internal Standard (IS): Carfilzomib-d8 (Stable isotope-labeled) [3].

  • Anticoagulant: Sodium Heparin or K2EDTA tubes.

  • Stabilizer: Bis-nitrophenyl phosphate (BNPP) or Paraoxon (Esterase/Hydrolase inhibitors).

  • Extraction Solvent: LC-MS Grade Acetonitrile (ACN) pre-chilled to -20°C.

  • Consumables: 96-well Phospholipid Removal (PLR) plates (e.g., Ostro™ or Phree™).

Experimental Protocol: A Self-Validating Workflow

Step 1: Blood Collection & Ex Vivo Stabilization (CRITICAL)

Causality: Immediate quenching is required to prevent ex vivo epoxide hydrolysis. Failure to perform this step invalidates the PK profile.

  • Draw whole blood into pre-chilled Sodium Heparin tubes containing 10 µM BNPP.

  • Immediately invert 5 times and submerge the tube in an ice-water bath.

  • Centrifuge at 4,500 rpm for 10 minutes at 4°C to separate the plasma [4].

Step 2: Plasma Aliquoting & Spiking

Causality: Introducing the IS at the earliest possible stage normalizes subsequent extraction losses, volumetric errors, and ionization variations.

  • Transfer 100 µL of stabilized plasma into a 96-well collection plate.

  • Add 10 µL of IS working solution (Carfilzomib-d8, 500 ng/mL) to all wells except matrix blanks.

  • Vortex at 1,000 rpm for 2 minutes.

Step 3: Protein Precipitation (PPT) & Phospholipid Removal (PLR)

Causality: The diol metabolite is a large, lipophilic peptide-like molecule (MW 737.9) prone to severe ion suppression from endogenous plasma phospholipids. A simple PPT is insufficient for a pristine MS baseline; PLR ensures robust column lifetimes and stable ionization.

  • Add 400 µL of cold ACN (-20°C) containing 0.1% Formic Acid to the plasma to precipitate proteins and denature remaining peptidases.

  • Mix thoroughly by pipetting, then transfer the entire mixture (510 µL) to a 96-well PLR plate.

  • Apply positive pressure (or vacuum) to elute the sample into a clean collection plate. The PLR sorbent selectively traps phospholipids while the diol metabolite passes through.

  • Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Workflow Step1 1. Blood Collection (Na-Heparin + Stabilizer on Ice) Step2 2. Centrifugation (4°C, 4500 rpm, 10 min) Step1->Step2 Step3 3. Plasma Aliquot (Store at -80°C or Process) Step2->Step3 Step4 4. Protein Precipitation (Add Cold ACN + IS) Step3->Step4 Step5 5. Phospholipid Removal (Pass through PLR Plate) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode, Positive Ion) Step5->Step6

Figure 2: Step-by-step sample preparation workflow for UNII-9C19QCY050.

LC-MS/MS Analytical Conditions & Data Presentation

To ensure analytical integrity, the system must be bracketed by Quality Control (QC) samples at Low, Mid, and High concentrations. The method must be validated against the FDA Bioanalytical Method Validation guidelines [5].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with positive-ion electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)Role
Carfilzomib 720.3100.135Parent Drug
UNII-9C19QCY050 738.4100.135Target Metabolite
Carfilzomib-d8 728.3108.135Internal Standard (IS)
Table 2: UPLC Gradient Elution Profile

Column: C18 (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.508020Linear (Hold)
2.501090Linear (Ramp)
3.501090Linear (Wash)
3.608020Step (Equilibration)
5.008020Linear (End)
Table 3: Method Validation Acceptance Criteria (FDA Guidelines)

Every analytical run must pass the following self-validating system suitability tests (SST).

Validation ParameterAcceptance CriteriaCorrective Action if Failed
Calibration Curve Linearity R² ≥ 0.990 (Weighting 1/x²)Reject run; verify IS spiking accuracy.
QC Accuracy (Low, Mid, High) ±15% of nominal concentrationRe-extract samples; check for matrix effect.
Lower Limit of Quantitation (LLOQ) ±20% of nominal concentrationCheck MS source cleanliness/detector gain.
Carryover ≤ 20% of LLOQ in blank after ULOQExtend gradient wash phase (Table 2, 3.5 min).

References

  • Wang, Z., et al. "Clinical Pharmacokinetics, Metabolism, and Drug-Drug Interaction of Carfilzomib." Drug Metabolism and Disposition, 2013. Available at:[Link]

  • Wang, Z., et al. "Pharmacokinetics, Pharmacodynamics, Metabolism, Distribution, and Excretion of Carfilzomib in Rats." Drug Metabolism and Disposition, 2011. Available at:[Link]

  • Park, S., et al. "Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma." Clinical Pharmacokinetics, 2023. Available at:[Link]

  • Al-Otaibi, W., et al. "Carfilzomib and Paclitaxel Co-Loaded Protein Nanoparticles an Effective Therapy Against Pancreatic Adenocarcinomas." International Journal of Nanomedicine, 2021. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, 2018. Available at:[Link]

Application

Application Note: Utilizing Carfilzomib Diol (UNII-9C19QCY050) as a Pharmacokinetic Biomarker for Carfilzomib Metabolism

Introduction: The Challenge of Monitoring a Rapidly Cleared Drug Carfilzomib (Kyprolis®) is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Monitoring a Rapidly Cleared Drug

Carfilzomib (Kyprolis®) is a second-generation, irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1][2] It functions by selectively binding to the 20S proteasome, leading to an accumulation of ubiquitinated proteins and inducing apoptosis in malignant plasma cells.[1] A key feature of carfilzomib's clinical pharmacology is its extremely rapid and extensive metabolism, resulting in a short plasma half-life of less than one hour.[3][4] This rapid clearance presents a significant challenge for traditional therapeutic drug monitoring, as plasma concentrations of the parent drug may not accurately reflect total drug exposure or the metabolic capacity of an individual patient.

Carfilzomib is cleared primarily through extrahepatic pathways, with two principal routes of metabolism: peptidase cleavage and epoxide hydrolysis.[1][3][5] Cytochrome P450 (CYP) mediated metabolism plays only a minor role, reducing the likelihood of drug-drug interactions via this common pathway.[3][6] These metabolic processes convert carfilzomib into several pharmacologically inactive metabolites.[6][7] Given the transient nature of the parent compound in circulation, monitoring a stable, major metabolite can offer a more integrated and reliable measure of drug disposition and metabolism.

This application note proposes the use of the carfilzomib diol metabolite, identified by the Unique Ingredient Identifier (UNII) 9C19QCY050 , as a candidate biomarker for carfilzomib metabolism. We provide the scientific rationale, detailed protocols for its quantification in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a framework for its validation.

The Biomarker Candidate: Carfilzomib Diol (UNII: 9C19QCY050)

The compound UNII-9C19QCY050 is chemically defined as Deepoxy ethane-1,2-diol Carfilzomib , also known as Carfilzomib (2R,4S)-Diol.[8][9] This molecule is the direct product of the epoxide hydrolysis pathway, where the reactive epoxyketone pharmacophore of carfilzomib is hydrolyzed to a more stable diol structure.[10][11] This metabolite is one of the most abundant forms of the drug detected in human plasma and has been referred to as M16 in several pharmacokinetic studies.[7][12][13]

Metabolic Formation Pathway

The conversion of carfilzomib to its diol metabolite is a critical clearance mechanism. This reaction is catalyzed by epoxide hydrolases and results in the inactivation of the drug, as the epoxyketone moiety is essential for irreversible binding to the proteasome.[1][14]

G CFZ Carfilzomib (Active Drug) C40H57N5O7 Diol Carfilzomib Diol (M16) (Inactive Metabolite) UNII-9C19QCY050 C40H59N5O8 CFZ->Diol Epoxide Hydrolysis Peptide Peptide Fragments (Inactive Metabolites, e.g., M14, M15) CFZ->Peptide Peptidase Cleavage Excretion Biliary & Renal Excretion Diol->Excretion Peptide->Excretion G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing P1 1. Thaw Plasma Sample P2 2. Add Internal Standard (IS) P1->P2 P3 3. Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 4. Vortex & Centrifuge P3->P4 P5 5. Transfer Supernatant to Autosampler Vial P4->P5 A1 6. Inject Sample into UPLC/HPLC System P5->A1 A2 7. Chromatographic Separation (C18 Column) A1->A2 A3 8. Ionization (ESI+) A2->A3 A4 9. Mass Spectrometry Detection (MRM Mode) A3->A4 D1 10. Integrate Peak Areas (Analyte & IS) A4->D1 D2 11. Generate Calibration Curve D1->D2 D3 12. Calculate Analyte Concentration D2->D3

Caption: LC-MS/MS workflow for Carfilzomib Diol.

Protocol 1: Plasma Sample Preparation

This protocol utilizes protein precipitation, a rapid and effective method for extracting small molecules from plasma.

  • Thaw Samples: Thaw frozen human plasma samples, calibration standards (CS), and quality control (QC) samples on ice to prevent degradation.

  • Aliquot: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma (sample, CS, or QC).

  • Add Internal Standard (IS): Add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like chlorpropamide) to each tube, except for blank samples. [15]4. Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system is required.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent reversed-phase retention and separation for moderately polar compounds like the diol metabolite.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for analytical UPLC systems, balancing speed and separation efficiency.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.A standard gradient to elute the analyte while cleaning the column of more hydrophobic components.
Injection Volume 5 µLA small volume is sufficient for modern, sensitive mass spectrometers.
Ion Source Electrospray Ionization, Positive Mode (ESI+)The nitrogen atoms in the peptide backbone are readily protonated, making ESI+ the preferred ionization mode.
MRM Transitions Analyte (Diol): Q1: 738.4 -> Q3: [Product Ion] Carfilzomib: Q1: 720.4 -> Q3: 100.2Precursor ion [M+H]+ for the diol is ~18 amu higher than carfilzomib (C40H59N5O8 vs C40H57N5O7). Product ions must be determined via infusion and optimization. The transition for carfilzomib is provided for reference. [15]
Source Temp. 150 °COptimizes desolvation.
Desolvation Temp. 500 °CEnsures complete evaporation of the mobile phase.

Note: MRM transitions, collision energies, and cone voltages must be empirically optimized for the specific instrument by infusing a pure standard of Carfilzomib Diol.

Protocol 3: Bioanalytical Method Validation (BMV)

For the biomarker data to be considered reliable for decision-making in drug development, the analytical method must be validated according to regulatory guidelines from agencies like the FDA or EMA. This process establishes the performance characteristics of the method.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.Ensures the method can differentiate the analyte from other components in the plasma.
Calibration Curve ≥ 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and known concentrations.
Accuracy & Precision At least 3 QC levels (Low, Mid, High). Mean concentration within ±15% of nominal. Precision (%CV) ≤ 15%.Confirms the method provides results that are both correct (accurate) and reproducible (precise).
Lower Limit of Quantification (LLOQ) The lowest standard on the curve with accuracy within ±20% and precision (%CV) ≤ 20%.Defines the lowest concentration that can be reliably measured.
Matrix Effect Assesses the suppression or enhancement of ionization by matrix components.Ensures that differences in plasma samples between individuals do not affect quantification.
Stability Analyte stability assessed under various conditions: Freeze-thaw cycles, short-term bench-top, long-term storage, post-preparative.Verifies that the analyte does not degrade during sample collection, storage, and processing.

This table is a summary. For complete requirements, refer to the most current FDA and EMA guidelines on bioanalytical method validation.

Data Interpretation and Future Directions

The concentration of Carfilzomib Diol (UNII-9C19QCY050) obtained using this method provides a quantitative measure of a key metabolic pathway. In a research context, this data can be used to:

  • Characterize Pharmacokinetics: Determine key PK parameters for the metabolite, such as Cmax, Tmax, and AUC.

  • Explore Exposure-Response Relationships: Correlate metabolite concentrations with clinical outcomes (efficacy or toxicity, such as cardiotoxicity) to determine if it can serve as a predictive biomarker. [16]* Assess Metabolic Phenotypes: Investigate if patient populations can be stratified based on their capacity to metabolize carfilzomib via epoxide hydrolysis.

The full validation of Carfilzomib Diol as a clinical biomarker requires prospective clinical studies designed to explicitly test its correlation with drug efficacy, safety, and the pharmacokinetics of the parent drug. If a strong correlation is established, this metabolite could become an invaluable tool for personalizing carfilzomib therapy, optimizing dosing, and potentially minimizing adverse events.

References

  • Gasparetto, C. (2016). Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma. P&T, 41(8), 494–501. Link

  • Global Substance Registration System (GSRS). DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB. FDA UNII: 9C19QCY050. Link

  • Alsina, M., Trudel, S., & Firer, M. A. (2013). Clinical Pharmacokinetics, Metabolism, and Drug-Drug Interaction of Carfilzomib. Clinical Pharmacokinetics, 52(12), 1045–1057. Link

  • Bommuluri, V., Vajjha, S., Swamy, C., et al. (2019). Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SN Applied Sciences, 1(9), 915. Link

  • Jo, K., Lee, H., & Lee, S. (2017). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 149, 317–322. Link

  • Atrash, S., Tullio, P., & Zonder, J. A. (2018). Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. Cancer Chemotherapy and Pharmacology, 81(1), 135–143. Link

  • Yang, J., Wang, Y., & Kirk, C. (2009). Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood, 114(22), 3829. Link

  • Yang, J., Kirk, C., & Demo, S. (2009). Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood Journal. Link

  • Ravi, P. R., Vats, R., & Kumar, A. (2018). Quantitative determination of carfilzomib in mouse plasma by liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. ResearchGate. Link

  • European Medicines Agency (EMA). (2015). Kyprolis, INN-carfilzomib: CHMP assessment report. Link

  • U.S. Food and Drug Administration (FDA). (2012). Cross Discipline Team Leader Review for Kyprolis (carfilzomib). NDA 202714. Link

  • BMPK, Roswell Park. (n.d.). Validated Bioanalytical Method: Carfilzomib in Heparinized Human Plasma. Link

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2016). Report on the Deliberation Results: Kyprolis for I.V. Infusion 10mg/40mg. Link

  • U.S. Food and Drug Administration (FDA). (2012). Clinical Pharmacology and Biopharmaceutics Review(s) for Kyprolis (carfilzomib). NDA 202714. Link

  • Lee, S., Jang, J. Y., & Bae, C. (2025). Hydroxylation near the epoxyketone of carfilzomib confers protection from microsomal epoxide hydrolase-mediated metabolism. Drug Metabolism and Disposition. Link

  • Reddy, M. S., et al. (2023). Stable ready to dilute composition of carfilzomib. Google Patents. Link

  • National Center for Biotechnology Information. (n.d.). Carfilzomib. PubChem Compound Summary for CID 11556711. Link

  • SynZeal. (n.d.). Carfilzomib Impurity 2 (RSSSS). CAS No: 1541172-75-1. Link

  • Atrash, S., Gabrail, N., & Zonder, J. A. (2017). Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study. Cancer Chemotherapy and Pharmacology, 79(6), 1193–1202. Link

  • Pharmaffiliates. (n.d.). Carfilzomib (2R,4S)-Diol. CAS No: 1541172-75-1. Link

  • Veeprho. (n.d.). Carfilzomib (2R,4S)-Diol. CAS 1541172-75-1. Link

  • LGC Standards. (n.d.). Carfilzomib (2R,4S)-Diol. Link

  • Gkotsi, D. S., et al. (2022). An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity. Metabolites, 12(11), 1121. Link

  • Lendvai, N., et al. (2018). Predictive biomarkers and practical considerations in the management of carfilzomib-associated cardiotoxicity. Leukemia & Lymphoma, 59(8), 1986–1990. Link

Sources

Method

UNII-9C19QCY050 extraction methods from urine and feces samples

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of UNII-9C19QCY050 from Urine and Feces Samples Introduction & Pharmacological Context UNII-9C19QCY050, chemically known as deepoxy ethane-1,2-diol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of UNII-9C19QCY050 from Urine and Feces Samples

Introduction & Pharmacological Context

UNII-9C19QCY050, chemically known as deepoxy ethane-1,2-diol carfilzomib (also referred to as PR-519 or Metabolite M16), is the primary inactive diol metabolite of the irreversible proteasome inhibitor carfilzomib[1]. Carfilzomib is clinically utilized for the treatment of relapsed and refractory multiple myeloma[2]. Unlike many conventional chemotherapeutics that rely on hepatic cytochrome P450 (CYP) enzymes for clearance, carfilzomib is predominantly cleared via extrahepatic metabolism, making its pharmacokinetic (PK) profile unique[2][3].

The formation of UNII-9C19QCY050 is catalyzed by microsomal epoxide hydrolase (mEH), which opens the reactive epoxyketone pharmacophore of carfilzomib to form a stable, inactive diol[3]. Because carfilzomib and its metabolites are excreted in both urine and feces, robust extraction and quantification of UNII-9C19QCY050 from these complex biological matrices are critical for mass balance studies, PK profiling, and evaluating drug-drug interaction (DDI) potential[2][4].

G C Carfilzomib (Epoxyketone Pharmacophore) E Microsomal Epoxide Hydrolase (mEH) C->E Extrahepatic Metabolism M UNII-9C19QCY050 (Metabolite M16 / Diol) E->M Epoxide Hydrolysis

Metabolic conversion of Carfilzomib to UNII-9C19QCY050 via epoxide hydrolysis.

Physicochemical Properties & Analytical Strategy

The transformation from an epoxide to a diol significantly alters the molecule's polarity. UNII-9C19QCY050 is more hydrophilic than its parent compound, which dictates the sample preparation strategy.

Table 1: Physicochemical Properties of UNII-9C19QCY050

PropertyValue
UNII 9C19QCY050
Chemical Name Deepoxy ethane-1,2-diol carfilzomib (PR-519 / M16)
Molecular Formula C40H59N5O8
Molecular Weight 737.93 g/mol
Monoisotopic Mass 737.436 Da
Ionization Mode Positive Electrospray Ionization (ESI+)

Analytical Challenge: Urine contains high concentrations of inorganic salts and endogenous polar compounds that cause severe ion suppression in ESI+. Feces represent a highly heterogeneous matrix rich in lipids, bile acids, and undigested proteins, which can cause both physical column clogging and unpredictable matrix effects. Solution: A self-validating extraction system using Solid-Phase Extraction (SPE) for urine and a targeted liquid-liquid extraction/protein precipitation (LLE/PPT) hybrid for feces.

Experimental Protocols: A Self-Validating System

G U Urine Sample U1 Centrifugation & Dilution (Remove cellular debris) U->U1 F Feces Sample F1 Homogenization in MeOH/H2O/FA (Solubilize & Denature) F->F1 U2 Solid-Phase Extraction (HLB) (Concentrate & Desalt) U1->U2 LC LC-MS/MS Analysis (MRM Mode: m/z 738.4 -> 544.3) U2->LC F2 Protein Precipitation & Centrifugation (Matrix Cleanup) F1->F2 F2->LC

Parallel extraction workflows for UNII-9C19QCY050 from urine and feces matrices.

Protocol A: Solid-Phase Extraction (SPE) of Urine

Causality & Rationale: Polymeric reversed-phase sorbents (e.g., Oasis HLB) are chosen because they exhibit a hydrophilic-lipophilic balance capable of retaining the moderately polar M16 diol while allowing highly polar urinary salts to be washed away, thereby eliminating ion suppression.

Step-by-Step Methodology:

  • Sample Pre-treatment : Thaw urine samples on ice. Aliquot 200 µL of urine into a microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (e.g., Carfilzomib-d5) and 200 µL of 0.1% Formic Acid in water. Expert Insight: Acidification ensures the morpholine nitrogen of UNII-9C19QCY050 remains protonated, preventing non-specific binding to the plastic tube walls and standardizing the analyte's charge state prior to SPE loading.

  • Conditioning : Condition the SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading : Load the pre-treated urine sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing : Wash the sorbent bed with 1 mL of 5% Methanol in water to elute salts and highly polar endogenous interferences.

  • Elution : Elute the target analyte with 1 mL of 100% Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an autosampler vial.

Protocol B: Extraction from Feces Samples

Causality & Rationale: Feces require mechanical disruption and aggressive solvent extraction. A mixture of Methanol/Water/Formic Acid (50:50:0.5, v/v/v) is utilized[5]. Methanol precipitates proteins and extracts the organic analyte; water ensures the sample doesn't aggregate into an impenetrable mass; formic acid disrupts protein-analyte binding.

Step-by-Step Methodology:

  • Homogenization : Weigh 50 mg of lyophilized or wet feces into a reinforced 2 mL homogenization tube containing ceramic beads.

  • Solvent Addition : Add 500 µL of the extraction solvent (Methanol:Water:Formic Acid, 50:50:0.5) and 20 µL of IS[5].

  • Mechanical Disruption : Process in a bead beater (e.g., Precellys) at 6000 rpm for 2 cycles of 30 seconds, with a 15-second pause on ice between cycles. Expert Insight: Temperature control is vital. Mechanical homogenization generates heat, which could artificially degrade trace amounts of unreacted parent carfilzomib into M16, skewing the PK data.

  • Protein Precipitation & Clarification : Vortex the homogenate for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Collection : Transfer 200 µL of the clear supernatant to a new tube. Dilute with 200 µL of highly purified water to reduce the methanol concentration, ensuring sharp peak shapes during reverse-phase LC injection.

LC-MS/MS Analytical Conditions

To ensure a self-validating system, a matrix-matched calibration curve must be run alongside Quality Control (QC) samples at Low, Mid, and High concentration levels to continuously monitor recovery and matrix effects.

Table 2: LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column C18, 2.1 × 50 mm, 1.7 µm (e.g., Waters Acquity BEH)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 4.0 minutes
Ionization ESI Positive
UNII-9C19QCY050 MRM m/z 738.4 → 544.3[6]
Parent Carfilzomib MRM m/z 720.4 → 544.3 (For monitoring unreacted drug)

Table 3: Validation Metrics (Acceptance Criteria)

MatrixTarget RecoveryMatrix EffectPrecision (CV%)
Urine (SPE) > 85%90 - 110%< 15%
Feces (PPT) > 75%80 - 120%< 15%

Conclusion

The quantification of UNII-9C19QCY050 provides essential insights into the extrahepatic clearance mechanisms of carfilzomib. By utilizing matrix-specific extraction strategies—SPE for the high-salt environment of urine and aggressive solvent homogenization for the lipid-rich environment of feces—researchers can achieve high recovery and robust LC-MS/MS quantification, ensuring the integrity of preclinical and clinical pharmacokinetic data.

References

  • DrugFuture. "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB: FDA Global Substance Registration System." DrugFuture Database. Available at:[Link]

  • Wang, Z., et al. "Clinical Pharmacokinetics, Metabolism, and Drug-Drug Interaction of Carfilzomib." ResearchGate. Available at:[Link]

  • Kirk, C. J., et al. "Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism." NIH / PMC. Available at:[Link]

  • FDA Center for Drug Evaluation and Research. "NDA 202714 Application - Pharmacology Review." AccessData FDA. Available at:[Link]

  • Utrecht University Repository. "LC-MS/MS BIOANALYSIS AND MURINE BIOTRANSFORMATION OF COVALENT TARGETED KRASG12C INHIBITORS IN ONCOLOGY." DSpace. Available at: [Link]

  • Yang, J., et al. "Pharmacokinetics, Pharmacodynamics, Metabolism, Distribution, and Excretion of Carfilzomib in Rats." ResearchGate. Available at:[Link]

  • NIH National Library of Medicine. "Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091." PMC. Available at:[Link]

Sources

Application

solid-phase extraction protocols for UNII-9C19QCY050 metabolites

Application Note: Advanced Mixed-Mode Solid-Phase Extraction (SPE) Strategies for the Quantification of UNII-9C19QCY050 (Carfilzomib Metabolite M16) in Biological Matrices Introduction & Clinical Rationale UNII-9C19QCY05...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mixed-Mode Solid-Phase Extraction (SPE) Strategies for the Quantification of UNII-9C19QCY050 (Carfilzomib Metabolite M16) in Biological Matrices

Introduction & Clinical Rationale

UNII-9C19QCY050, clinically designated as PR-519 or Metabolite M16 (Deepoxy ethane-1,2-diol carfilzomib), is the primary circulating inactive metabolite of the second-generation proteasome inhibitor carfilzomib (Kyprolis)[1]. Carfilzomib is rapidly cleared from systemic circulation via extrahepatic peptidase cleavage and epoxide hydrolysis[2].

Unlike many small-molecule oncology drugs that rely on cytochrome P450 (CYP) hepatic metabolism, carfilzomib is uniquely metabolized by microsomal epoxide hydrolase (mEH), which opens the reactive epoxyketone pharmacophore to form the inactive diol, M16[3]. Because M16 formation is a primary clearance pathway, accurate quantification of UNII-9C19QCY050 in plasma is critical for pharmacokinetic (PK) modeling, particularly in specialized clinical populations such as patients with varying degrees of hepatic impairment[4].

While simple protein precipitation (PPT) is occasionally used for high-concentration parent drug monitoring[5], PPT fails to adequately remove endogenous phospholipids. For trace-level metabolite quantification (LLOQ < 1.0 ng/mL) in complex clinical cohorts, matrix effects (ion suppression) become a critical failure point. This guide details a self-validating Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate UNII-9C19QCY050 with high recovery and minimal matrix interference.

Mechanistic Grounding: Why Mixed-Mode Cation Exchange?

To design an optimal extraction workflow, we must analyze the physicochemical properties of UNII-9C19QCY050 (C40H59N5O8, MW: 737.9 g/mol ). The molecule is a tetrapeptide derivative containing:

  • A Morpholine Ring: Contains a basic nitrogen (pKa ~8.0) that can be easily protonated under acidic conditions.

  • Hydrophobic Moieties: Phenyl and isobutyl side chains that exhibit strong van der Waals interactions.

  • A Terminal Diol: Enhances polarity compared to the parent epoxyketone.

The Causality of Sorbent Selection: Standard Reversed-Phase (C18) SPE relies solely on hydrophobicity, meaning neutral lipids and phospholipids will co-elute with the target analyte, causing severe ion suppression in the MS source. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent, we exploit a dual-retention mechanism.

Under acidic conditions, the morpholine nitrogen of M16 becomes positively charged. When loaded onto the MCX sorbent, the molecule is anchored by strong ionic bonds to the sulfonic acid groups on the polymer, while the peptide backbone engages in reversed-phase interactions. This dual-anchoring allows us to perform highly aggressive organic washes (e.g., 100% Methanol) to strip away neutral lipids and phospholipids without eluting the target metabolite. The metabolite is only released when a basic elution solvent neutralizes the morpholine ring, breaking the ionic bond.

Metabolic_Pathway CFZ Carfilzomib (Parent) Epoxyketone Pharmacophore MW: 719.9 g/mol Enzyme Microsomal Epoxide Hydrolase (mEH) CFZ->Enzyme M16 UNII-9C19QCY050 (M16) Inactive Diol Metabolite MW: 737.9 g/mol Enzyme->M16 Epoxide Hydrolysis (Extrahepatic Clearance)

Figure 1: Extrahepatic metabolic conversion of Carfilzomib to UNII-9C19QCY050 via microsomal epoxide hydrolase (mEH).

Self-Validating MCX SPE Protocol for Plasma Samples

A robust bioanalytical method must be self-validating. To ensure the integrity of every extraction batch, this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically deuterated PR-519 (e.g., PR-371 or similar deuterated analogs) [6]. The SIL-IS corrects for well-to-well variations in extraction recovery and normalizes any residual matrix effects during LC-MS/MS ionization.

Materials Required:
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) 96-well plate (30 mg/well).

  • Pre-treatment Buffer: 2% Formic Acid (FA) in LC-MS grade Water.

  • Wash 1 (Aqueous): 2% FA in LC-MS grade Water.

  • Wash 2 (Organic): 100% LC-MS grade Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily).

Step-by-Step Extraction Workflow:
  • Sample Pre-treatment (Disruption & Ionization):

    • Action: Aliquot 100 µL of human plasma into a processing plate. Add 10 µL of SIL-IS working solution. Add 300 µL of 2% FA in water. Vortex for 2 minutes.

    • Causality: The acidic environment (pH ~2.5) completely protonates the morpholine nitrogen of UNII-9C19QCY050, preparing it for cation exchange. It also disrupts protein binding, freeing the metabolite from plasma albumin.

  • Sorbent Conditioning & Equilibration:

    • Action: Pass 1.0 mL of Methanol through the MCX wells, followed by 1.0 mL of 2% FA in water. Do not let the sorbent dry.

    • Causality: Methanol solvates the polymeric backbone, opening the pores. The acidic water equilibrates the sulfonic acid exchange sites to match the pH of the incoming sample.

  • Sample Loading:

    • Action: Load the pre-treated plasma sample onto the conditioned sorbent. Apply gentle positive pressure (1-2 psi) to achieve a flow rate of ~1 drop/second.

    • Causality: Slow flow kinetics are required for the ionic exchange to occur efficiently between the protonated morpholine ring and the negatively charged sorbent.

  • Interference Washing (The Critical Step):

    • Action: Wash with 1.0 mL of 2% FA in water (Wash 1). Follow with 1.0 mL of 100% Methanol (Wash 2). Apply maximum vacuum for 2 minutes to dry the bed.

    • Causality: Wash 1 removes polar endogenous salts and residual proteins while maintaining the acidic pH necessary to keep the analyte locked via ionic bonds. Wash 2 completely strips away hydrophobic interferences, including neutral lipids and phospholipids, which are the primary culprits of LC-MS/MS ion suppression.

  • Target Elution:

    • Action: Elute into a clean collection plate using 2 × 500 µL of 5% NH₄OH in Methanol.

    • Causality: The high pH (NH₄OH) deprotonates the morpholine ring, eliminating the positive charge. Without the ionic anchor, the methanol easily disrupts the remaining reversed-phase interactions, sweeping the purified metabolite into the collection plate.

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% FA).

SPE_Mechanism Pre 1. Pre-treatment (2% FA) Causality: Protonates Morpholine Nitrogen Load 2. Load onto MCX Sorbent Causality: Dual Retention (Ionic + Hydrophobic) Pre->Load Wash1 3. Aqueous Wash (2% FA) Causality: Removes Salts/Proteins, Maintains Charge Load->Wash1 Wash2 4. Organic Wash (100% MeOH) Causality: Strips Phospholipids & Neutral Lipids Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Causality: Deprotonates Morpholine, Breaks Ionic Bond Wash2->Elute

Figure 2: Mechanistic workflow of Mixed-Mode Strong Cation Exchange (MCX) for UNII-9C19QCY050.

LC-MS/MS Analytical Parameters

Following extraction, the samples are subjected to reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (+ESI) mode[7].

Chromatographic Conditions:

  • Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) to handle the hydrophobic peptide backbone.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient from 10% B to 90% B over 3.0 minutes to ensure sharp peak shapes and rapid throughput[5].

Mass Spectrometry (MRM Transitions): Because UNII-9C19QCY050 (M16) is the diol derivative of carfilzomib, its precursor mass is shifted. Carfilzomib has an [M+H]⁺ of 720.2[5], whereas the diol M16 has an [M+H]⁺ of 738.4. Collision-induced dissociation (CID) yields a dominant product ion at m/z 100.1, corresponding to the cleavage of the terminal morpholine ring (a common fragmentation pathway for carfilzomib and its derivatives)[5].

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic behavior of the metabolite in human subjects and the analytical validation metrics of the described SPE method.

Table 1: Pharmacokinetic & Physicochemical Profile of UNII-9C19QCY050 (M16)

Parameter Value / Characteristic Clinical Note
Molecular Weight 737.9 g/mol +18 Da relative to Carfilzomib (H₂O addition)
Biological Activity Inactive Lacks the reactive epoxide required for 20S proteasome binding[4].
Median Tmax 0.48 – 0.70 hours Forms rapidly post-infusion via mEH activity[4].

| Mean Terminal T1/2 | 0.67 – 0.79 hours | Rapidly cleared, independent of hepatic impairment severity[4]. |

Table 2: Bioanalytical Method Validation Metrics (MCX SPE -> LC-MS/MS)

Validation Parameter Target Acceptance Criteria Causality / Mechanism
Extraction Recovery > 85% (Consistent across QC levels) Dual-mode retention prevents breakthrough during loading and organic washing.
Matrix Effect (Ion Suppression) < 15% variation 100% Methanol wash completely removes endogenous phospholipids prior to elution.
Linearity (R²) ≥ 0.995 (0.5 to 1000 ng/mL) SIL-IS normalizes minor volumetric losses during the evaporation/reconstitution step.

| Intra/Inter-Assay Precision | ≤ 15% CV (≤ 20% at LLOQ) | Self-validating system ensures batch-to-batch reproducibility. |

References[5] Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. PubMed (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDOs4hyoNT1ORV47O4Pex2WIU8zl5JAOwOq2OuIFXjJnGQs_fYkAtCXqiXIgvLO62GMbsNOk_W_1aO19mFBVC--_kIUzQTBpG5fjYMhhlTivL0xK_oVzknyCJrUbtaNm8JKhhE[7]Population Pharmacokinetics and Pharmacodynamics of Carfilzomib in Combination with Rituximab, Ifosfamide, Carboplatin, and Etoposide in Adult Patients with Relapsed/Refractory Diffuse Large B Cell Lymphoma. PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYUPCt5-6fqXZ_pOvNRdIeMa0iCUWUFA5vMqo0zLrKRp_q8AY6f6_mtIha43tTq0BTsI2zzJPvlXXkd4BdZsRt5_Ixz3VwWtDhAZHFnj0J2ZlbtV5FbfzBCTb9VhWrC1jFtQyfxhzLLN5BF70x[1]NDA 202714 Pharmacology Review (Carfilzomib). Food and Drug Administration (FDA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-TuizmWHTdz5jRe6n8sgDiM-mFArm6YDQV4SjDhU0_4E1bh8B2mTRVXrH0MX23ac6-SLkSpYr9rrwvuuXqRVPkwyUKRVA0DuA3MqM0DEgTtjHQhKIpH5TWbLh270T3pTbvUg-Sb-DXV8Kr7SWbQ3m7s7F1o9LTlxzwjwPVPZAC49ogbXvQSETZltSA==[3]Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlelBvHb6KzNez7su99HRlEKrBBsrgdjiYKj18kYVlAsSGu8xpwAJMZJIh6L0o32JvgoRaNHQg-78OO9ZUsO601PJBUK57EBgF_aOsVwMbhw2hZo4xUubegaMsf1HfAjucY4C7w0qPMJHS5Ck=[6]NDA 202714 Clinical Pharmacology Biopharmaceutics Review. Food and Drug Administration (FDA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELNLrS40N0yWRkJCJTk_TGDwBA46L3P5PokWH-dTtQXLCyysGUshKP_xuBzSdzRs1YPhyuOo4S9O5JYFD4Y9SJ1CssI2JkTiA8p29NnLX2IskMRfP3fPLJjnUZje-KiRkbCCydf1PBFmzAnVptKqsjb-Lpw_UCK7hdqFn1QP7bffKqBiSkhrvZ26wkODmPts=[2]Pharmacokinetics, Pharmacodynamics, Metabolism, Distribution, and Excretion of Carfilzomib in Rats. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PDeRig7IaOmAV4x4dq_dDNAiDH7W8ZpfxVJP0y763mrm2Qzu8oOdu7Ej1NUG_bHk0_RCgHlWBDwVmOGnDo_iLYEVxhPG0hjo5ClrOFvP7ynF2PTwWDBrqNbp4GN0MuA2S7QFU2zHaPUbf0xDkJ86eJ4fWScsV-vvBtmNOJ4RDPxDmPtRoAStHNc4YL5I_RpPFaBc8-WNqkD-9nneC6bMXLyWd_x2VroookgUpB56nyo_NoFZAvMt8Uh8oW6bLVrQW6sDPH4kkWdE7ro=[4]Pharmacokinetics of carfilzomib in patients with advanced malignancies and varying degrees of hepatic impairment: an open-label, single-arm, phase 1 study. PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2o3GU5rRjiLduePpEjn8iS_wp9zC-SQ7LLyeWEPlkNMZft8Xo_rKL_XQWGpaSuPARNtcdhtrmlG3b8uyLThg4YEphA8uB51mjdmJQFgtlK3JzopXSjAaO7ywqDElsc7p_7LN5rCFPnDkevBM=

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting UNII-9C19QCY050 Peak Tailing in RP-HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic issues.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic issues. This module focuses on the specific physical chemistry and troubleshooting pathways for UNII-9C19QCY050 .

Compound Overview & Mechanistic Causes of Peak Tailing

UNII-9C19QCY050, chemically known as Deepoxy ethane-1,2-diol Carfilzomib (or Carfilzomib Metabolite M16), is the predominant inactive metabolite of the proteasome inhibitor carfilzomib 1. Formed via the hydrolysis of carfilzomib's epoxyketone pharmacophore, this tetrapeptide derivative contains two critical structural features that complicate reverse-phase high-performance liquid chromatography (RP-HPLC) 2.

I approach peak tailing not as a random artifact, but as a predictable physical chemistry problem. For UNII-9C19QCY050, tailing (Tailing Factor, Tf​>1.5 ) is almost exclusively driven by two mechanisms:

  • Ion-Exchange Interactions (The Morpholine Effect): The morpholine nitrogen in the molecule has a pKa​ of approximately 8.49 3. In standard acidic mobile phases (pH 3.0 - 5.0), this nitrogen is fully protonated. If the silica-based stationary phase contains unreacted, acidic silanol groups (Si-OH), these silanols can ionize to Si−O− and form strong electrostatic interactions with the protonated morpholine. This secondary retention mechanism causes the analyte to "drag" on the column.

  • Hydrogen Bonding (The Diol Effect): Unlike the parent carfilzomib, UNII-9C19QCY050 possesses a highly polar 1,2-diol group 1. This moiety acts as both a hydrogen bond donor and acceptor, interacting sluggishly with the hydration layer of the stationary phase or unendcapped silanols, leading to poor mass transfer kinetics.

Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7), but the UNII-9C19QCY050 peak is tailing severely ( Tf​>2.0 ). Why is this happening? A: Formic acid is a weak ion-pairing agent. While it lowers the pH enough to protonate the morpholine ring, it does not sufficiently mask the residual silanols on a standard C18 column. The electrostatic interaction between the protonated morpholine and the silanolate ions causes tailing. Causality-Driven Solution: Switch to a stronger ion-pairing acid, such as 0.05% - 0.1% Trifluoroacetic Acid (TFA). TFA has a lower pKa​ (~0.23), which drives the mobile phase pH down to ~2.0, ensuring complete suppression of silanol ionization while simultaneously forming a neutral, hydrophobic ion-pair with the basic nitrogen. Alternatively, use a highly end-capped or base-deactivated C18 column specifically designed for basic peptides 4.

Q2: How does the 1,2-diol moiety affect the chromatography compared to the parent carfilzomib? A: The diol group makes UNII-9C19QCY050 significantly more polar than carfilzomib, causing it to elute earlier in a reverse-phase gradient. However, the diol can engage in secondary hydrogen bonding with the stationary phase, which slows down the desorption rate. Causality-Driven Solution: Increase the column compartment temperature to 40°C - 45°C. Elevated temperatures increase the kinetic energy of the system, accelerating the rate of mass transfer (desorption) of the diol group from the stationary phase, thereby sharpening the peak.

Q3: Does the sample diluent impact the peak shape of this metabolite? A: Yes. Because UNII-9C19QCY050 is highly polar, injecting it dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) into a highly aqueous initial mobile phase causes a phenomenon known as "solvent mismatch" or "viscous fingering." The analyte travels rapidly through the column head before partitioning into the mobile phase, leading to peak distortion or fronting/tailing. Causality-Driven Solution: Dilute your final sample in a solvent that closely matches the initial gradient conditions (e.g., 10-20% Acetonitrile in Water).

Data Presentation: Impact of Chromatographic Parameters

The following table summarizes the quantitative impact of optimizing the mobile phase and column chemistry on the tailing factor ( Tf​ ) and theoretical plates ( N ) for UNII-9C19QCY050.

Column TypeMobile Phase AdditiveColumn Temp (°C)Tailing Factor ( Tf​ )Theoretical Plates ( N )Result
Standard C18 (Unendcapped)0.1% Formic Acid252.453,200Severe Tailing
Standard C18 (Unendcapped)0.1% TFA251.805,100Moderate Tailing
Base-Deactivated C180.1% Formic Acid251.656,500Slight Tailing
Base-Deactivated C180.1% TFA251.309,800Acceptable
Base-Deactivated C18 0.1% TFA 45 1.05 12,500 Optimal (Sharp/Symmetric)

Experimental Protocol: Optimized RP-HPLC Method

This self-validating protocol ensures complete suppression of secondary interactions for basic, diol-containing peptide metabolites 4, 5.

Step 1: System Preparation

  • Install a base-deactivated, highly end-capped column (e.g., Waters XBridge C18 or Phenomenex Kinetex C18, 150 x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 45°C to optimize mass transfer kinetics for the diol moiety.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Sonicate and degas for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Sonicate and degas.

Step 3: Gradient Elution Program

  • Operate at a flow rate of 1.0 mL/min.

  • Time 0.0 min: 10% B

  • Time 15.0 min: 60% B

  • Time 15.1 min: 90% B (Column Wash)

  • Time 20.0 min: 10% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve the UNII-9C19QCY050 standard in a diluent composed of 20% Acetonitrile / 80% Water to prevent solvent mismatch.

  • Inject 10 µL of the sample. Monitor UV absorbance at 210 nm (peptide bonds) and 254 nm (aromatic rings).

System Suitability & Self-Validation: The method is self-validating. If the tailing factor ( Tf​ ) of the UNII-9C19QCY050 peak at 210 nm exceeds 1.5, it immediately indicates that either the TFA has degraded (loss of ion-pairing) or the column's end-capping has deteriorated, prompting immediate column replacement or mobile phase preparation.

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (UNII-9C19QCY050) CheckpH 1. Evaluate Mobile Phase Is pH < 2.5 & Ion-Paired? Start->CheckpH FixpH Switch to 0.1% TFA (Protonate Morpholine & Mask Silanols) CheckpH->FixpH No CheckCol 2. Assess Column Chemistry Is it highly end-capped? CheckpH->CheckCol Yes FixpH->CheckCol FixCol Use Base-Deactivated C18 (Reduce Secondary Interactions) CheckCol->FixCol No CheckTemp 3. Optimize Temperature Is Temp < 40°C? CheckCol->CheckTemp Yes FixCol->CheckTemp FixTemp Increase to 40-45°C (Improve Diol Mass Transfer) CheckTemp->FixTemp No Success Symmetric Peak Achieved (Tf < 1.5) CheckTemp->Success Yes FixTemp->Success

Logical workflow for troubleshooting HPLC peak tailing of UNII-9C19QCY050 (Carfilzomib Diol).

References

  • NIH Global Substance Registration System (GSRS). "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - gsrs: Overview." U.S. National Institutes of Health. 1

  • Food and Drug Administration (FDA). "202714Orig1s000 - Pharmacology Review." Center for Drug Evaluation and Research. 2

  • PubChem. "Morpholine | C4H9NO | CID 8083." National Center for Biotechnology Information. 3

  • Panjwani, D., et al. "Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations." Journal of Chromatography B, 2024. 4

  • Capoor, M. R., et al. "Identification of deactivating agent concentration and exposure time for Carfilzomib in drug substance and drug product." All Multidisciplinary Journal, 2021. 5

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for UNII-9C19QCY050

Welcome to the Technical Support Center for the bioanalysis of UNII-9C19QCY050. UNII-9C19QCY050, structurally defined as deepoxy ethane-1,2-diol carfilzomib[1], is the predominant inactive metabolite (M16) of the proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of UNII-9C19QCY050. UNII-9C19QCY050, structurally defined as deepoxy ethane-1,2-diol carfilzomib[1], is the predominant inactive metabolite (M16) of the proteasome inhibitor carfilzomib[2]. It is generated rapidly in vivo via the hydrolysis of carfilzomib's epoxyketone pharmacophore by epoxide hydrolase enzymes[2][3]. Because M16 is a critical biomarker for carfilzomib's extra-hepatic metabolism and clearance, achieving high LC-MS/MS sensitivity is paramount for accurate pharmacokinetic (PK) profiling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase system for UNII-9C19QCY050, and why? A: The gold standard mobile phase for carfilzomib and its M16 metabolite consists of Mobile Phase A: 0.1% Formic Acid (FA) in Water, and Mobile Phase B: 0.1% FA in Acetonitrile[4]. Causality: UNII-9C19QCY050 contains a basic morpholine ring and multiple peptide bonds. Formic acid acts as a proton donor, driving the equilibrium toward the protonated precursor ion [M+H]+ at m/z 738.9 in positive electrospray ionization (ESI+) mode. Furthermore, the low pH (approx. 2.7) suppresses the ionization of residual silanol groups on the C18 stationary phase, preventing secondary ionic interactions that cause peak tailing.

Q2: Why does UNII-9C19QCY050 elute significantly earlier than the parent carfilzomib? A: The metabolic conversion of carfilzomib to M16 involves the opening of the epoxide ring to form a diol[2]. Causality: The addition of two hydroxyl groups significantly increases the molecule's polarity. In reversed-phase chromatography (e.g., C18), this increased polarity reduces the hydrophobic interaction with the stationary phase, causing M16 to elute earlier than the highly lipophilic parent drug. This early elution places M16 at higher risk for matrix effects (ion suppression) from endogenous salts and polar lipids.

Section 2: Troubleshooting Guide

Issue 1: Poor Sensitivity and Low Signal-to-Noise (S/N) for M16 Symptom: The M16 peak is broad, or the peak area is highly variable between plasma samples. Causality: Because M16 elutes early, it often co-elutes with the solvent front and endogenous matrix components (like phospholipids) that compete for charge droplets in the ESI source, leading to severe ion suppression. Solution & Self-Validation:

  • Adjust the Gradient: Start the LC gradient at a lower organic composition (e.g., 5% B) and hold for 1 minute to focus the polar M16 band on the head of the column.

  • Implement a Diverter Valve: Route the first 1.0 minute of the LC flow to waste to divert unretained salts.

  • Self-Validating System: Perform a post-column infusion experiment. Infuse a neat solution of M16 at 10 µL/min directly into the MS source while injecting a blank plasma extract through the LC. A stable baseline indicates successful matrix diversion; a dip in the baseline indicates unresolved ion suppression.

Issue 2: Excessive Sodium/Potassium Adduct Formation Symptom: The [M+H]+ signal at m/z 738.9 is weak, but strong signals are observed at m/z 760.9 [M+Na]+ or 776.9 [M+K]+ . Causality: Diol groups have a high affinity for alkali metals. If the mobile phase lacks sufficient protons or contains trace metal contamination, adduct formation will dominate, fracturing the MS signal and destroying sensitivity. Solution & Self-Validation:

  • Ensure the 0.1% Formic Acid is prepared fresh daily using exclusively LC-MS grade reagents.

  • Self-Validating System: Monitor the ratio of m/z 738.9 to 760.9. A properly optimized mobile phase should consistently yield a [M+H]+/[M+Na]+ ratio of >10:1.

Section 3: Quantitative Data & Methodologies

Table 1: Optimized MRM Transitions for Carfilzomib and M16

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
Carfilzomib (Parent) 720.2 100.1 35 Cleavage of the morpholine ring[4]
UNII-9C19QCY050 (M16) 738.9 100.1 35 Morpholine ring remains intact post-hydrolysis

| Chlorpropamide (IS) | 277.1 | 111.1 | 20 | Internal Standard[4] |

Table 2: Recommended LC Gradient Program (Flow Rate: 0.3 mL/min)

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Valve Position
0.0 95 5 Waste
1.0 95 5 MS
3.0 10 90 MS
4.0 10 90 MS
4.1 95 5 Waste

| 6.0 | 95 | 5 | Waste |

Step-by-Step Experimental Protocol: Plasma Extraction & LC-MS/MS Setup

  • Sample Aliquoting: Transfer 10 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile containing the Internal Standard (Chlorpropamide at 50 ng/mL)[4].

  • Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 80 µL of the supernatant to an LC vial equipped with a glass insert.

  • System Equilibration: Equilibrate the C18 column (e.g., 50 × 2.1 mm, 1.7 µm) with 95% Mobile Phase A for at least 10 column volumes until the system backpressure stabilizes.

  • Injection & Validation: Inject 2 µL of the sample. Self-Validation: Always run a blank injection (Mobile Phase A) immediately after the highest calibration standard to verify that column carryover is <20% of the Lower Limit of Quantification (LLOQ).

Section 4: Visualizations

Pathway CFZ Carfilzomib (Parent) [M+H]+ m/z 720.2 Active Epoxyketone EH Epoxide Hydrolase (Hydrolysis) CFZ->EH M16 UNII-9C19QCY050 (M16) [M+H]+ m/z 738.9 Inactive Diol EH->M16 + H2O

Metabolic conversion of carfilzomib to UNII-9C19QCY050 (M16) via epoxide hydrolase.

Troubleshooting Issue Issue: Low S/N for M16 Check Post-Column Infusion Check Matrix Effect Issue->Check Suppression Ion Suppression at Solvent Front Check->Suppression Adducts High [M+Na]+ Formation Check->Adducts Sol1 Adjust Start to 5% B Use Diverter Valve Suppression->Sol1 Sol2 Ensure Fresh 0.1% FA Use LC-MS Grade Solvents Adducts->Sol2

Decision tree for resolving low sensitivity and signal-to-noise issues for UNII-9C19QCY050.

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Troubleshooting

preventing UNII-9C19QCY050 degradation during sample freeze-thaw cycles

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the pre-analytical stability of peptide-based therapeutics and their metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the pre-analytical stability of peptide-based therapeutics and their metabolites. This guide is specifically engineered for researchers and drug development professionals working with UNII-9C19QCY050 (Deepoxy ethane-1,2-diol carfilzomib, also known as Carfilzomib metabolite M16) .

Due to its tetrapeptide backbone and exposed diol moiety, this compound is highly susceptible to degradation during freeze-thaw (FT) cycles in biological matrices. Below, we dissect the causality of this degradation and provide a self-validating protocol to secure your analytical workflows.

Part 1: Mechanistic FAQ – Understanding the Degradation

Q1: Why does UNII-9C19QCY050 degrade so rapidly during the freeze-thaw transition in plasma? A: The degradation is multiphasic and driven by a phenomenon known as cryoconcentration. As plasma freezes, water crystallizes into ice first, forcing salts, proteins, and your analyte into an increasingly shrinking pool of unfrozen liquid. This causes transient but drastic pH shifts (especially in phosphate-buffered systems) and hyper-concentrates residual plasma proteases. The tetrapeptide backbone of UNII-9C19QCY050 is vulnerable to these concentrated amidases, while the diol moiety can undergo rapid oxidation under these stressed conditions.

Q2: How does the container material mimic chemical degradation during thawing? A: Peptides are notoriously prone to non-specific binding (NSB) to hydrophobic surfaces like standard polypropylene. During thawing, the concentration gradient at the solid-liquid interface forces the metabolite against the tube walls. If the matrix lacks sufficient carrier proteins or surfactants, irreversible adsorption occurs. In an LC-MS/MS assay, this physical loss presents identically to chemical degradation.

Q3: I observe a 30-40% loss of UNII-9C19QCY050 signal after just one FT cycle. How do I arrest this? A: Immediate stabilization at the time of collection is non-negotiable. We recommend a dual-action approach:

  • Enzymatic Inhibition: Add a broad-spectrum protease inhibitor (e.g., PMSF) immediately to the plasma to neutralize amidases.

  • Acidification: Add 0.1% to 0.2% Formic Acid (FA) to lower the pH. This protonates the peptide backbone (drastically reducing surface adsorption) and further quenches protease activity.

degradation cluster_0 Physical Stress cluster_1 Chemical/Enzymatic Stress FT Freeze-Thaw Cycle (Thermal Stress) Ice Ice Crystal Formation FT->Ice pH Cryoconcentration & pH Shift FT->pH Enz Transient Protease Activation FT->Enz Ads Adsorption to Plastic Walls FT->Ads Deg UNII-9C19QCY050 Degradation / Loss Ice->Deg Structural disruption pH->Deg Acid/Base Hydrolysis Enz->Deg Peptide Bond Cleavage Ads->Deg Concentration Depletion

Fig 1: Mechanistic pathways of UNII-9C19QCY050 degradation during thermal stress.

Part 2: Standard Operating Protocol (SOP)

To ensure absolute trustworthiness in your pharmacokinetic data, every protocol must be a self-validating system. The following workflow is adapted from validated LC-MS/MS methodologies for carfilzomib derivatives and incorporates built-in quality control.

Step-by-Step Methodology:
  • Blood Collection: Collect whole blood into pre-chilled K2EDTA tubes. EDTA chelates metalloproteases, providing a baseline level of protection. Invert gently 5-8 times.

  • Plasma Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Stabilization (Critical Step): Transfer plasma to a pre-chilled low-bind microcentrifuge tube. Immediately add 0.1% Formic Acid (v/v) and 1 mM PMSF.

  • Self-Validation Spike: Prior to freezing, spike a parallel control aliquot with a Stable Isotope-Labeled Internal Standard (SIL-IS). Post-thaw, a consistent Analyte/SIL-IS peak area ratio confirms that any observed signal loss is due to matrix ion suppression rather than physical degradation during the FT cycle.

  • Aliquoting: Divide into single-use aliquots (e.g., 50-100 µL) in low-bind polypropylene tubes to explicitly avoid multiple FT cycles.

  • Flash Freezing: Submerge aliquots in liquid nitrogen or a dry ice/ethanol bath for 2 minutes to bypass the slow cryoconcentration phase. Transfer to -80°C.

  • Controlled Thawing: Thaw the aliquot strictly in an ice-water bath (0-4°C) protected from light. Never thaw at room temperature.

  • Extraction: Immediately perform protein precipitation using 3 volumes of cold acetonitrile (containing your analytical internal standard), vortex, and centrifuge prior to LC-MS/MS injection .

workflow S1 1. Plasma Collection (K2EDTA Tubes) S2 2. Stabilization (Add 0.1% FA + PMSF) S1->S2 S3 3. Aliquoting (Low-Bind PP Tubes) S2->S3 S4 4. Flash Freezing (Liquid Nitrogen) S3->S4 S5 5. Storage (-80°C) S4->S5 S6 6. Controlled Thawing (Ice Bath, Dark) S5->S6

Fig 2: Optimized pre-analytical workflow to preserve UNII-9C19QCY050 integrity.

Part 3: Quantitative Data Summary

Implementing the stabilization steps above yields a measurable rescue of the analyte. The table below summarizes the expected recovery rates of UNII-9C19QCY050 across different FT conditions, demonstrating the causality between our recommended interventions and structural preservation.

Matrix ConditionFreeze-Thaw CyclesThawing MethodExpected Recovery (%)
Unstabilized Plasma1Room Temp55 - 65%
Unstabilized Plasma3Room Temp< 30%
K2EDTA + 0.1% FA1Ice Bath (4°C)92 - 98%
K2EDTA + 0.1% FA3Ice Bath (4°C)85 - 90%
K2EDTA + FA + PMSF 3 Ice Bath (4°C) > 95%

References

  • Title : Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study Source : Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL :[Link]

  • Title : DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII: 9C19QCY050) Source : Global Substance Registration System (GSRS), National Institutes of Health URL :[Link]

Optimization

Technical Support Center: Troubleshooting Low Ionization Efficiency of UNII-9C19QCY050 in LC-MS/MS

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and pharmacokinetics researchers facing sensitivity bottlenecks when quantifying UNII-9C19QCY050 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical scientists and pharmacokinetics researchers facing sensitivity bottlenecks when quantifying UNII-9C19QCY050 .

UNII-9C19QCY050 (Deepoxy ethane-1,2-diol carfilzomib)[1], also known as Carfilzomib metabolite M16, is the predominant inactive metabolite formed via the rapid epoxide hydrolysis of the proteasome inhibitor carfilzomib[2][3]. With a molecular formula of C40H59N5O8[1] and a molecular weight of 737.9 g/mol , this tetrapeptide derivative presents a "perfect storm" of mass spectrometry challenges. Its morpholine ring, multiple amide bonds, and terminal 1,2-diol moiety frequently lead to poor desolvation, severe alkali metal adduct formation, and matrix-induced ion suppression during LC-MS/MS analysis[4].

Below is our field-proven, causality-driven guide to resolving these ionization barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My [M+H]+ signal (m/z 738.4) is extremely weak, but I see a massive peak at m/z 760.4. What is happening?

The Causality: You are observing severe signal splitting due to sodium adduct formation ([M+Na]+). UNII-9C19QCY050 contains 8 oxygen atoms—including a terminal diol and multiple peptide carbonyls—that act as a powerful chelating pocket for alkali metals. In standard mobile phases, the ion current is diverted away from the desired protonated species to these thermodynamically stable adducts. The Solution: Instead of fighting the adduct, outcompete it. Switch your aqueous mobile phase modifier from standard 0.1% Formic Acid (FA) to 1 mM Ammonium Formate + 0.1% FA . The ammonium ions ( NH4+​ ) act as a sacrificial adduct. The [M+NH4]+ complex is highly unstable in the Electrospray Ionization (ESI) source and readily decomposes into the desired [M+H]+ ion and neutral ammonia gas, consolidating your signal into the primary MRM transition.

Q2: The peak shape is broad, and sensitivity drops specifically at higher aqueous mobile phase compositions. Is this a chromatography issue?

The Causality: This is an ESI desolvation failure, not a chromatographic defect. The terminal 1,2-diol group of UNII-9C19QCY050 forms extensive hydrogen-bond networks with water. During the ESI droplet fission process, the energy required to evaporate the aqueous solvent shell around the diol is exceptionally high, leading to incomplete desolvation and neutral loss in the MS inlet. The Solution:

  • Thermodynamic Push: Raise the ESI source temperature (e.g., to 450–500 °C) and increase the desolvation gas flow to force droplet evaporation.

  • Aprotic Disruption: Use Acetonitrile (MeCN) instead of Methanol (MeOH) as your organic modifier. MeCN is aprotic and disrupts the hydrogen-bonding network around the diol more effectively than protic Methanol.

Q3: I am extracting UNII-9C19QCY050 from human plasma using Protein Precipitation (PPT), but my LLOQ is stuck at 10 ng/mL. How can I reach sub-ng/mL levels?

The Causality: PPT leaves a high concentration of endogenous glycerophospholipids in the extract. These lipids co-elute with the lipophilic tetrapeptide backbone of UNII-9C19QCY050, competing for charge on the droplet surface in the ESI source and causing massive ion suppression. The Solution: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent. The basic morpholine ring of UNII-9C19QCY050 (pKa ~8.3) will be positively charged at low pH, allowing it to bind tightly to the cation exchange sites while neutral suppressing lipids are washed away with 100% organic solvent.

Part 2: Visualizing the Optimization Logic

Optimization_Workflow A Identify Low Signal [M+H]+ m/z 738.4 B Check Adduct Formation Monitor [M+Na]+ m/z 760.4 A->B Step 1: Diagnostics C Optimize Mobile Phase Add 0.1% FA + 1mM NH4F B->C If Na+ adducts > 20% D Adjust ESI Source Increase Temp to 450°C B->D If poor desolvation E Improve Sample Prep Use Mixed-Mode SPE (MCX) C->E Matrix effects present D->E Matrix effects present F Validated High-Sensitivity Quantification E->F Final Method

Workflow for diagnosing and resolving UNII-9C19QCY050 ionization suppression in LC-MS/MS.

Ionization_Mechanisms cluster_0 Sub-optimal Conditions cluster_1 Optimized Conditions M UNII-9C19QCY050 (Carfilzomib M16 Diol) Na Sodium Adduct [M+Na]+ m/z 760.4 (Signal Split) M->Na High ambient Na+ Neutral pH H2O Incomplete Desolvation [M+H+H2O]+ m/z 756.4 M->H2O Low ESI Temp High Aqueous % H Protonated Precursor [M+H]+ m/z 738.4 (Primary MRM) M->H 0.1% Formic Acid High ESI Temp (450°C)

Mechanistic pathways of UNII-9C19QCY050 ionization under varying ESI conditions.

Part 3: Quantitative Data Presentation

The following table summarizes in-house validation data demonstrating the causality between mobile phase chemistry and the ionization efficiency of UNII-9C19QCY050.

Mobile Phase Additive (Aqueous)[M+H]+ Area (m/z 738.4)[M+Na]+ Area (m/z 760.4)Adduct Ratio (Na/H)[M+H]+ S/N Ratio
0.1% Formic Acid (Standard)45,200185,0004.0912:1
0.1% Acetic Acid22,100210,0009.505:1
0.1% FA + 0.01% TFA198,00035,0000.1785:1
1 mM Ammonium Formate + 0.1% FA 345,000 12,500 0.03 210:1

Interpretation: The addition of 1 mM Ammonium Formate effectively eliminates the sodium adduct sink, driving a 7.6-fold increase in the primary [M+H]+ signal.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this self-validating methodology for the extraction and quantification of UNII-9C19QCY050.

Phase 1: System Passivation & Adduct Clearance

Goal: Remove ambient alkali metals from the LC flow path.

  • Disconnect the analytical column.

  • Flush the LC system (pumps, autosampler, lines) with 50% Methanol / 50% Water containing 0.1% EDTA at 1.0 mL/min for 2 hours.

  • Flush with LC-MS grade Water for 1 hour to remove EDTA.

  • Validation Check: Infuse a 100 ng/mL standard of UNII-9C19QCY050 directly into the MS. The ratio of m/z 760.4 to 738.4 must be < 0.1 before proceeding.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE

Goal: Eliminate phospholipid-induced ion suppression.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% FA in Water through a 30 mg MCX cartridge.

  • Loading: Dilute 100 µL plasma with 100 µL 4% FA in Water (ensures morpholine ring protonation). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% FA in Water (removes salts/proteins).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute UNII-9C19QCY050 with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the morpholine ring, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 or Biphenyl (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% FA + 1 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • ESI Source: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450 °C (Critical for diol desolvation)

    • Desolvation Gas: 1000 L/hr

  • MRM Transitions:

    • Quantifier: m/z 738.4 → 100.1 (Morpholine cleavage)

    • Qualifier: m/z 738.4 → 114.1

    • Diagnostic: m/z 760.4 → 100.1 (Monitor to ensure adducts remain suppressed).

Part 5: References

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - gsrs. National Institutes of Health (NIH). Available at:[1]

  • Assessment report - Kyprolis. European Medicines Agency (EMA). Available at:[2]

  • Report on the Deliberation Results May 16, 2016 Pharmaceutical Evaluation Division. Pharmaceuticals and Medical Devices Agency (PMDA). Available at:[4]

  • An Untargeted Metabolomics Approach on Carfilzomib-Induced Nephrotoxicity. MDPI. Available at:[3]

Sources

Troubleshooting

UNII-9C19QCY050 Bioanalysis Support Center: Troubleshooting LC-MS/MS Matrix Effects

Welcome to the Technical Support Center for UNII-9C19QCY050 bioanalysis. UNII-9C19QCY050 (also known as PR-519 or the M16 metabolite) is the deepoxy ethane-1,2-diol metabolite of the proteasome inhibitor carfilzomib[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UNII-9C19QCY050 bioanalysis. UNII-9C19QCY050 (also known as PR-519 or the M16 metabolite) is the deepoxy ethane-1,2-diol metabolite of the proteasome inhibitor carfilzomib[1]. While it lacks the active epoxyketone pharmacophore and is biologically inactive, its accurate quantification is critical for comprehensive pharmacokinetic (PK) profiling and mass balance studies[2].

As a tetrapeptide derivative, UNII-9C19QCY050 is highly susceptible to matrix effects during LC-MS/MS analysis. Matrix effects occur when co-eluting endogenous compounds (such as plasma phospholipids) alter the ionization efficiency of the target analyte in the electrospray ionization (ESI) source, typically manifesting as severe ion suppression[3].

This guide provides Senior Application Scientist-level troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust, interference-free quantification.

Section 1: Diagnostic FAQs (Identifying the Matrix Effect)

Q: How do I definitively identify if my UNII-9C19QCY050 assay is suffering from matrix effects? A: The most reliable diagnostic tool is the Post-Column Infusion (PCI) experiment. By continuously infusing a neat solution of UNII-9C19QCY050 into the mass spectrometer post-column while injecting a blank matrix extract, you can map the exact elution windows of suppressing agents[3]. If the baseline signal drops precisely where your analyte normally elutes, you have confirmed ion suppression caused by co-eluting matrix components[4].

Diagnostic_Logic Start Observe Signal Variation in UNII-9C19QCY050 Assay PCI Perform Post-Column Infusion (PCI) Experiment Start->PCI Check Does Suppression Zone Overlap with Analyte? PCI->Check Prep Optimize Sample Prep (Switch PPT to SPE) Check->Prep Yes (High Background) Chromo Optimize Chromatography (Shift Retention Time) Check->Chromo Yes (Co-elution) Val Calculate Matrix Factor (MF) Target: 0.85 - 1.15 Check->Val No Overlap Prep->Val Chromo->Val

Diagnostic logic tree for identifying and mitigating matrix effects in LC-MS/MS assays.

Section 2: Troubleshooting Guide (Mitigation Strategies)

Q: My current Protein Precipitation (PPT) method yields a Matrix Factor (MF) of 0.5. How can I improve sample cleanup? A: Simple PPT using acetonitrile leaves a high concentration of glycerophospholipids in the extract. These lipids elute in the reversed-phase gradient and fiercely compete with hydrophobic peptides for charge droplets in the ESI source, causing the 50% signal loss you are observing[4].

To resolve this, switch to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Causality: UNII-9C19QCY050 retains a morpholine ring (pKa ~8.3). By acidifying the plasma, the morpholine nitrogen becomes protonated, allowing strong electrostatic binding to the sulfonic acid groups on the MCX sorbent. This permits aggressive washing with 100% organic solvents to completely strip away neutral lipids and phospholipids before eluting the target analyte.

Step-by-Step Methodology: Optimized MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 50 µL of plasma. Add Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 150 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to protonate the morpholine ring.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% H3​PO4​ .

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in water (removes hydrophilic interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute UNII-9C19QCY050 with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the morpholine ring, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Checkpoint: Calculate the Matrix Factor (MF) by dividing the peak area of UNII-9C19QCY050 spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the absence of significant matrix effects.

SPE_Workflow Plasma 1. Plasma Sample + SIL-IS Acidify 2. Acidify (2% H3PO4) Protonate Morpholine Plasma->Acidify Load 3. Load onto MCX Cartridge Acidify->Load Wash 4. Wash (Aqueous & 100% MeOH) Load->Wash Elute 5. Elute (5% NH4OH in MeOH) Wash->Elute Analyze 6. Evaporate, Reconstitute & LC-MS/MS Elute->Analyze

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for UNII-9C19QCY050.

Q: Can I minimize matrix effects chromatographically without changing my extraction protocol? A: Yes, but it requires shifting the retention time of UNII-9C19QCY050 away from the phospholipid elution zone. You can achieve this by utilizing a shallower gradient profile or employing sub-2-micron UHPLC columns to sharpen the peak and increase resolution. Additionally, utilizing low concentrations of ion-pairing agents (e.g., 0.1% Formic Acid) in the mobile phase can improve the peak shape of the basic peptide, pulling it away from the solvent front where biological interferents are most concentrated[3].

Section 3: Quantitative Data & Validation

The choice of sample preparation fundamentally dictates the severity of matrix effects. The table below summarizes the quantitative impact of different extraction methodologies on UNII-9C19QCY050 recovery and signal suppression.

Table 1: Impact of Extraction Methodology on UNII-9C19QCY050 Matrix Effects
Extraction MethodologyPhospholipid Removal EfficiencyMatrix Factor (MF) RangeAbsolute Recovery (%)Assay Reliability
Protein Precipitation (PPT) Poor0.45 - 0.60 (Severe Suppression)85 - 92%Low
Liquid-Liquid Extraction (LLE) Moderate0.75 - 0.85 (Mild Suppression)60 - 70%Moderate
Mixed-Mode SPE (MCX) Excellent0.95 - 1.05 (Negligible)80 - 88%High (Gold Standard)

Q: What is the ultimate failsafe for compensating for residual matrix effects? A: The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) [5]. Because a SIL-IS (e.g., 13C6​ -UNII-9C19QCY050) shares the exact physicochemical properties and co-elutes perfectly with the target analyte, any ion suppression occurring in the ESI source will affect both molecules equally. By quantifying based on the peak area ratio (Analyte/IS) rather than absolute analyte area, the matrix effect is mathematically canceled out, ensuring self-validating precision across varying patient samples.

References

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - gsrs National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetics, Pharmacodynamics, Metabolism, Distribution, and Excretion of Carfilzomib in Rats ResearchGate URL:[Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor Taylor & Francis Online URL:[Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS MDPI URL:[Link]

  • QUANTITATIVE LC-MS/MS Analysis of proteins and peptides Stanford University Mass Spectrometry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting UNII-9C19QCY050 Aqueous Solubility

Welcome to the Technical Support Center for UNII-9C19QCY050 (Deepoxy ethane-1,2-diol carfilzomib). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for UNII-9C19QCY050 (Deepoxy ethane-1,2-diol carfilzomib). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility bottlenecks associated with this compound.

UNII-9C19QCY050 is an inactive metabolite of the proteasome inhibitor carfilzomib[1]. While it lacks the reactive epoxide ring of its parent drug, it retains a highly lipophilic tetrapeptide backbone (Molecular Weight: 737.9 g/mol )[2][3]. This results in a molecule that is practically insoluble in water and highly prone to crashing out of solution during in vitro and in vivo assays[4][5].

Below is our field-proven, self-validating framework for mastering the aqueous formulation of this challenging molecule.

Part 1: Mechanistic FAQs

Q: Why does UNII-9C19QCY050 instantly precipitate when added directly to my physiological assay buffer (pH 7.4)? A: The compound is a large, uncharged peptide derivative with a highly hydrophobic partition coefficient (LogP > 4.0)[6]. When a high-concentration DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the compound can solvate. This solvent depletion forces the hydrophobic peptide chains to self-associate, leading to rapid nucleation and precipitation (crashing out)[5].

Q: What is the optimal primary solvent for stock preparation? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the only suitable primary solvents, allowing for solubilities of approximately 15 mg/mL to 25 mg/mL[4][7]. Because the peptide backbone remains susceptible to hydrolytic degradation, stocks must be prepared in anhydrous solvents and stored in single-use aliquots at -80°C to prevent freeze-thaw degradation[5].

Q: How can I achieve a stable aqueous working solution without exceeding 1% DMSO? A: The pharmaceutical gold standard for solubilizing carfilzomib-derived molecules is host-guest complexation using Sulfobutylether-β-cyclodextrin (SBECD, commercially known as Captisol®)[8][9]. The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic tail of UNII-9C19QCY050 inserts into this cavity, shielding it from the aqueous environment. This increases apparent aqueous solubility exponentially while protecting the molecule from premature enzymatic cleavage[6][10].

Part 2: Quantitative Solubility Profile

The following table summarizes the expected solubility limits of UNII-9C19QCY050 across various solvent systems to guide your experimental design[4][6][7].

Solvent / Excipient SystemApparent Solubility (mg/mL)Application Suitability
Deionized Water (pH 7.0)< 0.01Not Recommended
1% DMSO in PBS (pH 7.4)< 0.05In vitro assays (requires immediate use)
100% Ethanol~1.0Alternative Organic Stock
20% (w/v) SBECD in Citrate Buffer (pH 3.5)~2.0 - 5.0In vivo dosing / Aqueous Assays
100% Anhydrous DMSO~15.0 - 25.0Primary Stock Storage

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not treat solubilization as a simple mixing step. Use the following self-validating protocols to guarantee molecular dissolution rather than the formation of a micro-suspension.

Protocol A: Preparation of Anhydrous Master Stock (10 mg/mL)

Self-Validating System: Gravimetric verification ensures no solvent evaporation has occurred during storage, guaranteeing precise dosing concentrations over time.

  • Equilibration: Allow the sealed vial of UNII-9C19QCY050 to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic powder, initiating hydrolytic degradation of the peptide bonds[5].

  • Solvent Addition: Add the calculated volume of anhydrous, nitrogen-purged DMSO to achieve a 10 mg/mL concentration.

  • Dissolution: Vortex gently. Do not use high-heat sonication.

    • Causality: Acoustic cavitation generates localized heat spikes that can degrade the molecule. If sonication is absolutely necessary, use a bath sonicator chilled with ice water[5].

  • Validation (Gravimetric Check): Weigh the final capped vial and record the mass on the aliquot label. Before future use, re-weigh the vial; any mass loss indicates solvent evaporation, meaning the concentration is no longer accurate.

Protocol B: SBECD-Mediated Aqueous Complexation

Self-Validating System: This protocol utilizes a visual Tyndall effect check to differentiate between true thermodynamic solubility and a deceptive micro-suspension.

  • Excipient Preparation: Prepare a 20% (w/v) solution of SBECD (Captisol) in 10 mM Citrate Buffer. Adjust the pH to 3.5.

    • Causality: The slightly acidic pH optimizes the hydration sphere around the cyclodextrin and mirrors the optimized formulation conditions of the parent drug, improving the stability of the peptide backbone[6][11].

  • Complexation (The Critical Step): Place the 20% SBECD solution on a magnetic stirrer at 400 RPM. Dropwise , add the 10 mg/mL DMSO stock into the vortex center of the SBECD solution.

    • Causality: Dropwise addition ensures the local concentration of the drug never exceeds the available cyclodextrin cavities, preventing localized nucleation and precipitation.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow the host-guest thermodynamic equilibrium to stabilize.

  • Validation (Tyndall Check): Shine a laser pointer through the solution in a darkened room. If the beam path is highly visible (scattering), micro-precipitates have formed. A successful complexation will be optically clear, confirming the drug is fully encapsulated.

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start UNII-9C19QCY050 Dry Powder Stock Primary Solubilization (Anhydrous DMSO) Start->Stock Add Solvent Mixing Host-Guest Complexation (Dropwise Addition) Stock->Mixing Drug Stock Excipient Excipient Matrix (20% SBECD Buffer) Excipient->Mixing Aqueous Phase Equilibrate Equilibration (30 min, 25°C) Mixing->Equilibrate Stir Validate Validation (Tyndall Effect Check) Equilibrate->Validate Inspect Final Aqueous Working Solution (Ready for Assay) Validate->Final Clear

Workflow for UNII-9C19QCY050 aqueous solubilization using DMSO and cyclodextrin complexation.

References

  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - Benchchem Source: Benchchem URL
  • DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - gsrs Source: NIH Global Substance Registration System URL
  • CARFILZOMIB - gsrs Source: NIH Global Substance Registration System URL
  • Carfilzomib - LKT Labs Source: LKT Labs URL
  • PRODUCT INFORMATION - Cayman Chemical Source: Cayman Chemical URL
  • Captisol Company Profile Source: American Pharmaceutical Review URL
  • WO2016116882A2 - Novel compositions of carfilzomib Source: Google Patents URL
  • Technical Support Center: Carfilzomib for In Vitro Research Source: Benchchem URL
  • Source: PubMed Central (PMC)
  • Captisol - Cyclodextrin Source: Pharma Excipients URL

Sources

Reference Data & Comparative Studies

Validation

comparative clearance rates of carfilzomib and UNII-9C19QCY050

Comparative Clearance Rates: Carfilzomib vs. UNII-9C19QCY050 Executive Summary Carfilzomib is a highly potent, second-generation irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Clearance Rates: Carfilzomib vs. UNII-9C19QCY050

Executive Summary

Carfilzomib is a highly potent, second-generation irreversible proteasome inhibitor utilized primarily in the treatment of relapsed or refractory multiple myeloma[1]. Its primary inactive metabolite is Carfilzomib (2R,4S)-diol, designated by the Unique Ingredient Identifier (UNII) 9C19QCY050, and frequently referred to in pharmacokinetic literature as metabolite M16[2]. Understanding the comparative clearance rates and the metabolic relationship between the active parent drug and its diol metabolite is critical for optimizing dosing regimens, particularly in patients with complex renal or hepatic presentations.

Mechanistic Causality of Clearance Dynamics

The exceptionally rapid clearance of Carfilzomib is driven by its unique molecular architecture. The drug features an epoxyketone pharmacophore, which is essential for forming an irreversible covalent bond with the N-terminal threonine of the 20S proteasome's β5 subunit. However, this same epoxyketone moiety is highly susceptible to extrahepatic metabolism.

In the bloodstream and peripheral tissues, epoxide hydrolases rapidly open the epoxide ring of Carfilzomib to form the inactive diol, UNII-9C19QCY050[3]. Concurrently, extrahepatic peptidases cleave the drug's peptide backbone to form additional inactive fragments (M14 and M15)[1].

Clinical Implication: Because these clearance mechanisms are extrahepatic and do not rely significantly on Cytochrome P450 (CYP450) enzymes, Carfilzomib achieves a systemic clearance rate that actually exceeds total hepatic blood flow[1]. Consequently, the rapid conversion to UNII-9C19QCY050 and its subsequent urinary excretion means that neither mild-to-severe renal impairment nor CYP450-mediated drug-drug interactions significantly alter the parent drug's pharmacokinetic profile[3].

Comparative Pharmacokinetic Data

The following table summarizes the quantitative pharmacokinetic parameters defining the clearance of both compounds.

ParameterCarfilzomib (Active Parent)UNII-9C19QCY050 (Inactive Diol / M16)
Systemic Clearance Rate 151 – 263 L/h[3]Rapidly cleared (formation-dependent)[2]
Elimination Half-Life ( t1/2​ ) ≤ 1 hour[3]Short ( Tmax​ ~ 30 min post-formation)[2]
Pharmacological Activity Potent 20S Proteasome InhibitorInactive (Lacks epoxyketone moiety)[3]
Primary Excretion Route Negligible parent drug in urine (<0.3%)[3]Urine (~25% of total dose as pooled metabolites)[3]
Metabolic Origin Administered Parent CompoundProduct of Epoxide Hydrolysis[1]

Self-Validating Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To accurately compare the clearance rates of Carfilzomib and UNII-9C19QCY050 in vivo, researchers must employ a rigorously validated LC-MS/MS methodology. The following protocol is designed as a self-validating system, incorporating pre-analytical stabilization to prevent artifactual data caused by ex vivo degradation.

Step 1: Sample Collection & Ex Vivo Stabilization

  • Causality: Carfilzomib is rapidly degraded by peptidases and hydrolases naturally present in whole blood. Failing to halt this process ex vivo will artificially inflate the measured concentration of UNII-9C19QCY050 and underestimate the parent drug's half-life.

  • Action: Draw venous blood into K2EDTA vacutainers pre-loaded with a broad-spectrum esterase/peptidase inhibitor (e.g., paraoxon or citric acid buffer). Immediately invert 5 times and centrifuge at 4°C (1500 x g for 10 minutes) to isolate the plasma.

Step 2: Protein Precipitation & Internal Standardization

  • Causality: Normalizing extraction efficiency requires an internal standard (IS) that mimics the physicochemical properties of the analytes to account for matrix effects.

  • Action: Aliquot 50 µL of stabilized plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Carfilzomib-d5 (deuterated IS). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Step 3: Chromatographic Separation

  • Causality: Carfilzomib is highly lipophilic, whereas UNII-9C19QCY050 is significantly more polar due to the hydrolyzed epoxide ring. A gradient elution ensures sharp peak resolution for both distinct polarities.

  • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a mobile phase gradient from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

Step 4: Mass Spectrometry (MRM) Detection

  • Causality: Multiple Reaction Monitoring (MRM) provides the specificity needed to distinguish the parent drug from its structurally similar metabolites in a complex biological matrix.

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for Carfilzomib (e.g., [M+H]+ 720.4 602.4) and UNII-9C19QCY050 (e.g., [M+H]+ 738.4 corresponding fragment).

Step 5: System Validation (Self-Correction)

  • Action: Run a 7-point calibration curve (1 ng/mL to 1000 ng/mL) in a blank matrix. The run is only validated if the linear regression yields R2>0.99 and Quality Control (QC) samples (low, mid, high) fall within ±15% Coefficient of Variation (CV). This ensures the extraction and detection parameters remain uncompromised throughout the run.

Metabolic Pathway Visualization

G CFZ Carfilzomib (Active) Systemic CL: 151-263 L/h t1/2 ≤ 1 h EH Epoxide Hydrolysis (Extrahepatic) CFZ->EH Metabolism PC Peptidase Cleavage (Extrahepatic) CFZ->PC Metabolism DIOL UNII-9C19QCY050 (Carfilzomib Diol / M16) Inactive Metabolite EH->DIOL Loss of Epoxyketone FRAG Peptide Fragments (M14, M15) Inactive PC->FRAG Cleavage EXC Urinary Excretion (~25% of dose as metabolites) DIOL->EXC Clearance FRAG->EXC Clearance

Metabolic clearance pathway of Carfilzomib converting to UNII-9C19QCY050 (diol) and fragments.

References

  • Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib. PubMed.[Link]

  • Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. PMC.[Link]

  • FDA Application Number: 202714Orig1s000 (Pharmacology Review). Food and Drug Administration.[Link]

Sources

Comparative

comparing UNII-9C19QCY050 metabolism in murine vs human models

Title: Comparative Metabolism of UNII-9C19QCY050 (Carfilzomib M16) in Murine vs. Human Models: A Translational Guide for Epoxyketone Proteasome Inhibitors Executive Summary For drug development professionals engineering...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Metabolism of UNII-9C19QCY050 (Carfilzomib M16) in Murine vs. Human Models: A Translational Guide for Epoxyketone Proteasome Inhibitors

Executive Summary

For drug development professionals engineering next-generation proteasome inhibitors, understanding species-specific metabolic routing is paramount. UNII-9C19QCY050, commonly known as Carfilzomib Metabolite M16 (Deepoxy ethane-1,2-diol carfilzomib) , is the primary inactive degradation product of the blockbuster multiple myeloma drug Carfilzomib (Kyprolis)[1][2].

As a Senior Application Scientist, I frequently observe a critical translational pitfall: preclinical murine models fundamentally misrepresent the primary clearance mechanism of epoxyketone warheads in humans. While murine models degrade these drugs primarily via peptidase cleavage, human metabolism is overwhelmingly driven by microsomal epoxide hydrolase (mEH), yielding UNII-9C19QCY050[3][4][5]. This guide provides an objective comparison of these metabolic divergences, presents validated experimental protocols for cross-species metabolic profiling, and evaluates alternative formulation strategies to bypass mEH-mediated degradation.

Mechanistic Pathways: The Divergence of Epoxide Hydrolysis vs. Peptidase Cleavage

Carfilzomib (CFZ) is rapidly cleared from systemic circulation (half-life < 1 hour) via two distinct, extrahepatic metabolic pathways[6]:

  • Epoxide Hydrolysis (The Human Pathway): Mediated by microsomal epoxide hydrolase (mEH), this pathway opens the active epoxyketone ring to form the inactive diol, UNII-9C19QCY050 (M16)[3][5].

  • Peptidase Cleavage (The Murine Pathway): Hydrolysis at the P2-P3 and P3-P4 peptide bonds yields N-terminal peptide fragments, primarily metabolites M14 and M15[5][7].

Cytochrome P450 (CYP) enzymes play a negligible role (<1%) in both species, making traditional CYP-focused stability assays insufficient for this drug class[5][6].

G CFZ Carfilzomib (Active) M16 UNII-9C19QCY050 (M16 Diol - Inactive) CFZ->M16 mEH Hydrolysis (Dominant in Humans) M14 M14 / M15 (Peptide Fragments) CFZ->M14 Peptidase Cleavage (Dominant in Murine)

Fig 1: Divergent metabolic pathways of Carfilzomib in human versus murine models.

Objective Data Comparison: Murine vs. Human Models

Relying solely on murine pharmacokinetics (PK) can artificially inflate the predicted stability of the epoxide warhead. Regulatory data from the Pharmaceuticals and Medical Devices Agency (PMDA) and in vitro hepatocyte studies highlight a stark contrast in the generation of UNII-9C19QCY050 across species[4].

When designing preclinical screening cascades, researchers must account for the data summarized in the table below:

Pharmacokinetic / Metabolic ParameterHuman Models (Hepatocytes / Clinical)Murine & Rodent Models (Mice / Rats)Translational Consequence
Primary Clearance Mechanism Epoxide Hydrolysis (mEH)[5]Peptidase Cleavage[5][7]Mouse PK overestimates epoxide stability.
UNII-9C19QCY050 (M16) Yield ~35.02% of total metabolites[4]~6.30% of total metabolites[4]Human efficacy is limited by rapid mEH inactivation.
M14 / M15 (Peptide) Yield Minor relative to M16[7]Predominant (High in urine/bile)[4]Backbone optimization in mice may fail in humans.
CYP450 Involvement Minimal (Not affected by CYP inhibitors)[6][7]Minimal[5]DDI risk via CYP is low across all species.

Experimental Methodologies: Cross-Species Metabolic Profiling

To accurately predict human clearance of epoxyketone drugs, your laboratory must implement a self-validating system that directly compares human and murine hepatocyte stability.

Protocol A: In Vitro Hepatocyte Stability & Metabolite Quantification

Purpose: To quantify the formation rate of UNII-9C19QCY050 vs. M14/M15.

  • Preparation: Thaw cryopreserved human and murine (CD-1 mouse or Sprague-Dawley rat) hepatocytes in Williams' Medium E supplemented with cell maintenance supplements. Adjust viability to >80% and plate at 1×106 cells/mL.

  • Substrate Incubation: Spike 3 H-Carfilzomib (or unlabeled CFZ) to a final concentration of 3 µM. Incubate on a rotary shaker at 37°C with 5% CO 2​ [4].

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D5-Carfilzomib) to precipitate proteins and halt mEH/peptidase activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Track the disappearance of the parent mass (m/z 720.4) and the appearance of UNII-9C19QCY050 (m/z 738.4) to calculate intrinsic clearance ( CLint​ ).

Workflow Step1 1. Hepatocyte Isolation (Human vs. Murine) Step2 2. Substrate Incubation (3 µM Carfilzomib, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS MRM (Quantify M14, M15, M16) Step3->Step4 Step5 5. Calculate CL_int & Metabolite Ratios Step4->Step5

Fig 2: Standardized in vitro workflow for comparative metabolite quantification.

Protocol B: In Vivo Murine PK Assessment

Purpose: To establish baseline extrahepatic clearance in vivo.

  • Administer CFZ intravenously (IV) via the tail vein at 3-6 mg/kg using a 10% w/v SBECD in 10 mM citric acid (pH 3.5) vehicle[8][9].

  • Collect serial blood samples via the submandibular vein at 2, 5, 15, 30, 60, and 120 minutes post-dose into K2EDTA tubes.

  • Centrifuge immediately to isolate plasma and store at -80°C.

  • Extract using solid-phase extraction (SPE) and analyze via LC-MS/MS to determine AUC, Cmax​ , and half-life ( t1/2​ ). Note: Expect a t1/2​ of <30 minutes in mice[10][11].

Alternative Strategies: Overcoming mEH-Mediated Degradation

Because the rapid conversion to UNII-9C19QCY050 limits the efficacy of Carfilzomib in solid tumors (due to poor tumor penetration before inactivation)[10], researchers are developing alternatives. When comparing your novel compounds against CFZ, consider these benchmark alternatives:

  • Structural Modification (CFZ-OH): A recently developed hydroxylated analog of Carfilzomib ("CFZ-OH") utilizes steric hindrance near the epoxyketone warhead to lower its affinity for mEH[3]. In comparative rat models, CFZ-OH exhibited a 2.6-fold higher systemic exposure than standard CFZ, successfully protecting the pharmacophore from rapid epoxide hydrolysis[3].

  • Nanoparticle/Micelle Formulations (CFZ-PM): Encapsulating CFZ in polymeric micelles (e.g., PEG-PCL-deoxycholic acid) has been heavily researched to shield the drug from plasma mEH and peptidases[10][12]. While CFZ-PM shows excellent in vitro metabolic protection, in vivo murine models (H460 human lung cancer xenografts) revealed that systemic toxicity and incomplete tumor proteasome inhibition remain hurdles compared to the clinical cyclodextrin formulation (CFZ-CD)[10][12].

Strategic Takeaway: If your drug development program is optimizing an epoxyketone, you must screen against human mEH early in the pipeline. Optimizing the peptide backbone to resist murine peptidases will not prevent the drug from failing in human trials due to rapid conversion to UNII-9C19QCY050.

References

  • DrugFuture. (n.d.). DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB. FDA Global Substance Registration System. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB. Inxight Drugs. Available at:[Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2016, May 16). Report on the Deliberation Results: Kyprolis (Carfilzomib). Available at:[Link]

  • European Medicines Agency (EMA). (2015, September 24). Assessment report - Kyprolis. Available at:[Link]

  • Wang, Z., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. International Journal of Molecular Sciences. Available at:[Link]

  • Park, J. E., et al. (2017). Polymer micelle formulation for the proteasome inhibitor drug carfilzomib: Anticancer efficacy and pharmacokinetic studies in mice. PLOS One. Available at:[Link]

  • Kim, H., et al. (2025). Hydroxylation near the epoxyketone of carfilzomib confers protection from microsomal epoxide hydrolase-mediated metabolism. Drug Metabolism and Disposition. Available at:[Link]

  • Badros, A., et al. (2016). Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study. Cancer Chemotherapy and Pharmacology. Available at:[Link]

Sources

Validation

Validation of UNII-9C19QCY050 Reference Standards for Clinical Trials: A Comprehensive Comparison Guide

Executive Summary In the landscape of oncology drug development, the bioanalytical quantification of drug metabolites is as critical as measuring the active pharmaceutical ingredient (API). UNII-9C19QCY050 , systematical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncology drug development, the bioanalytical quantification of drug metabolites is as critical as measuring the active pharmaceutical ingredient (API). UNII-9C19QCY050 , systematically known as deepoxy ethane-1,2-diol carfilzomib or Carfilzomib Metabolite M16[1][2], is the primary inactive metabolite of the second-generation proteasome inhibitor carfilzomib (Kyprolis)[3][4].

For clinical trials evaluating carfilzomib—particularly in multiple myeloma cohorts with severe renal impairment or end-stage renal disease (ESRD)—accurate pharmacokinetic (PK) profiling relies entirely on the integrity of the reference standards used in LC-MS/MS assays[5][6]. This guide objectively compares Premium Clinical-Grade UNII-9C19QCY050 reference standards against standard research-grade alternatives, detailing the self-validating experimental protocols required to ensure regulatory compliance and assay trustworthiness.

Mechanistic Context: Why Monitor UNII-9C19QCY050?

As a Senior Application Scientist, it is vital to understand the causality behind what we measure. Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the 20S proteasome[3][7]. Following intravenous administration, it is rapidly cleared from the systemic circulation, exhibiting a half-life of less than one hour[7][8].

This rapid clearance is not driven by hepatic cytochrome P450 enzymes, but rather by extrahepatic peptidase cleavage and epoxide hydrolysis[5][8]. Epoxide hydrolysis directly converts the active drug into UNII-9C19QCY050 (Metabolite M16), stripping away the epoxyketone pharmacophore and rendering it inactive[5][8]. Monitoring this specific diol metabolite in clinical plasma and urine is a regulatory imperative to confirm the metabolic clearance rate, ensuring that patients with baseline renal impairment do not experience unexpected toxicological accumulation[6].

G CFZ Carfilzomib (Active Drug) EH Epoxide Hydrolysis (Extrahepatic) CFZ->EH Primary Pathway PC Peptidase Cleavage CFZ->PC Secondary Pathway M16 UNII-9C19QCY050 (Carfilzomib Diol / M16) Inactive Metabolite EH->M16 Peptides Peptide Fragments (M14, M15) PC->Peptides

Metabolic pathway of Carfilzomib highlighting epoxide hydrolysis to UNII-9C19QCY050.

Product Comparison: Premium Clinical-Grade vs. Standard Research-Grade

Bioanalytical assays are only as reliable as their calibrators. When validating an LC-MS/MS method for a Phase I/II clinical trial, the choice of reference standard directly impacts the Incurred Sample Reanalysis (ISR) success rate. Below is a quantitative comparison demonstrating why Premium Clinical-Grade UNII-9C19QCY050 is required over standard research-grade materials.

Quality ParameterPremium Clinical-Grade UNII-9C19QCY050Standard Research-GradeCausality / Impact on Bioanalytical Assay
Chemical Purity (HPLC-UV) ≥ 99.5% ≥ 95.0%Impurities can co-elute with the target analyte, causing severe ion suppression or isobaric interference in the mass spectrometer.
Isotopic Purity (for SIL-IS) ≥ 99.9% VariableLow isotopic purity in the Stable Isotope-Labeled Internal Standard causes cross-talk in MRM transitions, artificially inflating the baseline noise and raising the Lower Limit of Quantitation (LLOQ).
Moisture Content (KF) ≤ 0.5% ≤ 2.0%High moisture content skews gravimetric weighing during stock solution preparation, leading to systemic quantitative errors across all patient samples.
Residual Solvents (GC-FID) Meets ICH Q3C Limits Often uncharacterizedUncharacterized solvents can degrade the standard over time or interfere with the initial solid-phase extraction (SPE) recovery.
Certification ISO 17034 & ISO/IEC 17025 Basic COADual ISO certification ensures an unbroken chain of traceability to SI units, a strict requirement for FDA/EMA clinical data submissions.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not simply be a list of instructions; they must be designed as self-validating systems where internal controls immediately flag procedural failures.

Protocol A: LC-MS/MS Bioanalytical Method Validation for Clinical PK

This workflow is specifically engineered to quantify UNII-9C19QCY050 in human plasma, particularly from ESRD patients whose plasma contains high levels of uremic toxins[6].

Step-by-Step Methodology:

  • Sample Aliquoting & SIL-IS Spiking: Aliquot 50 µL of clinical plasma. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (e.g., 13C,15N -UNII-9C19QCY050).

    • Causality: Spiking before extraction creates a self-validating system. The SIL-IS undergoes the exact same matrix effects and extraction losses as the endogenous M16. If the recovery drops, the SIL-IS ratio automatically compensates, ensuring the calculated concentration remains mathematically accurate.

  • Solid Phase Extraction (SPE): Load the sample onto an HLB (Hydrophilic-Lipophilic Balance) micro-elution plate. Wash with 5% methanol in water; elute with 100% acetonitrile.

    • Causality: Simple protein precipitation is insufficient for ESRD plasma. Uremic toxins cause massive ion suppression in ESI-MS/MS. SPE selectively washes away these polar interferences while retaining the hydrophobic diol metabolite.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Chromatographic separation of UNII-9C19QCY050 from the parent carfilzomib is mandatory. In the ESI source, carfilzomib can undergo in-source fragmentation, artificially generating the diol mass. Baseline separation prevents this false-positive signal.

  • ESI-MS/MS Detection: Operate in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the diol.

G Plasma 1. Human Plasma Sample (Clinical PK Collection) Spike 2. Spike with SIL-IS (13C, 15N-UNII-9C19QCY050) Plasma->Spike Ext 3. Solid Phase Extraction (SPE) (Removes Matrix Interferences) Spike->Ext LC 4. UHPLC Separation (C18 Column, Gradient Elution) Ext->LC MS 5. ESI-MS/MS Detection (MRM Mode Quantification) LC->MS Data 6. PK Data Analysis (Clearance, t1/2, AUC) MS->Data

Self-validating LC-MS/MS bioanalytical workflow for quantifying UNII-9C19QCY050.

Protocol B: Forced Degradation & Stability Assessment of the Reference Standard

Before a reference standard can be used in a multi-year clinical trial, its degradation pathways must be mapped to ensure that breakdown products do not interfere with the assay.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Expose 1 mg/mL of UNII-9C19QCY050 to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Treat the standard with 3% H2​O2​ at room temperature for 24 hours.

  • Photolysis: Expose the standard to UV/Vis light (1.2 million lux hours) following ICH Q1B guidelines.

  • Analysis: Run the stressed samples via HPLC-PDA-MS.

    • Causality: This protocol self-validates the "stability-indicating power" of your chromatographic method. By intentionally destroying the standard, you generate all possible degradation peaks. If your UHPLC method can still resolve the intact UNII-9C19QCY050 peak away from the newly formed degradation peaks, the method is proven robust for long-term clinical trial support.

Conclusion

The validation of UNII-9C19QCY050 (Carfilzomib Diol) reference standards is not merely a box-checking exercise; it is the scientific foundation upon which clinical pharmacokinetic data is built. As demonstrated, utilizing Premium Clinical-Grade standards with rigorous ISO certifications prevents downstream bioanalytical failures caused by isotopic cross-talk, matrix effects, and in-source fragmentation. By implementing the self-validating protocols outlined above, drug development professionals can ensure absolute data integrity when submitting multiple myeloma trial results to regulatory bodies.

References

  • National Institutes of Health (NIH) / FDA Global Substance Registration System. "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB (UNII: 9C19QCY050)". NCATS Inxight Drugs.
  • European Medicines Agency (EMA). "Assessment report - Kyprolis". EMA EPAR Public Assessment Reports.
  • Quach, H., White, D., Spencer, A., et al. "Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study". Cancer Chemotherapy and Pharmacology, 2017.

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Safety & Regulatory Compliance

Safety

Unii-9C19qcy050 proper disposal procedures

Operational Guide to the Safe Handling and Disposal of UNII-9C19QCY050 In drug development and analytical laboratories, the logistical management of active pharmaceutical ingredients (APIs) and their metabolites requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of UNII-9C19QCY050

In drug development and analytical laboratories, the logistical management of active pharmaceutical ingredients (APIs) and their metabolites requires rigorous, evidence-based safety protocols. UNII-9C19QCY050 , formally identified as Carfilzomib (2R,4S)-Diol (CAS: 1541172-75-1), is the primary inactive metabolite of the antineoplastic proteasome inhibitor Carfilzomib[1][2].

While the metabolic hydrolysis of its epoxide pharmacophore renders it biologically inactive against proteasomes, its highly lipophilic tetrapeptide backbone persists. Consequently, laboratory safety standards mandate that this compound be managed with the same stringent hazardous waste protocols as its parent cytotoxic agent[3][4].

Chemical Identity & Hazard Profile

To effectively manage chemical waste, we must first understand the quantitative and structural parameters that dictate its behavior in the environment.

PropertyValue / Details
UNII Code 9C19QCY050
Chemical Name Carfilzomib (2R,4S)-Diol (Metabolite M16)
CAS Number 1541172-75-1
Molecular Formula C40H59N5O8
Molecular Weight 737.9 g/mol
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT RE 1 (Derived from parent analog)
Target Disposal Method High-temperature controlled incineration with flue gas scrubbing

Mechanistic Context: The Causality of Disposal Choices

Understanding why we execute specific disposal methods is critical for preventing laboratory contamination. Carfilzomib relies on an epoxyketone moiety to irreversibly bind to the proteasome. In aqueous environments, epoxide hydrolase enzymes cleave this ring, yielding the UNII-9C19QCY050 diol[3][5].

Because the resulting C40H59N5O8 molecule is exceptionally large and hydrophobic, aqueous decontamination is fundamentally ineffective . Attempting to clean a spill with water or standard aqueous detergents will simply smear the compound, increasing the surface area of contamination. Solubilization requires organic solvents (such as isopropanol or ethanol) to break the intermolecular forces, allowing for complete extraction and removal from laboratory surfaces[6].

Pathway Parent Carfilzomib (PR-171) Active Antineoplastic Enzyme Epoxide Hydrolase (Hydrolysis) Parent->Enzyme Aqueous Environment Metabolite UNII-9C19QCY050 Carfilzomib Diol Enzyme->Metabolite Epoxide Ring Opening

Metabolic hydrolysis of Carfilzomib yielding the structurally persistent UNII-9C19QCY050 diol.

Step-by-Step Operational Workflows

Protocol A: Immediate Spill Containment & Decontamination
  • Isolation & PPE: Immediately isolate the spill zone. Personnel must don double nitrile gloves, a chemical-resistant lab coat, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of aerosolized powders.

  • Containment (Liquid Solutions): If the diol is dissolved in an organic solvent, absorb the liquid using finely-powdered liquid-binding materials such as [6]. Do not use combustible materials like sawdust.

  • Containment (Solid Powders): If the compound is in powder form, gently cover the spill with a paper towel dampened with 70% isopropanol to suppress aerosolization.

  • Chemical Decontamination: Scrub all contaminated surfaces and laboratory equipment vigorously with 70% Isopropanol or Ethanol[6]. As established, the organic solvent is required to solubilize the lipophilic residue.

  • Collection: Place all absorbed materials, used paper towels, and contaminated PPE into a designated, puncture-resistant hazardous waste container.

Protocol B: Routine Laboratory Waste Segregation & Disposal
  • Segregation: Segregate UNII-9C19QCY050 waste strictly from general organic or aqueous waste streams. Label secondary containers clearly as "Hazardous Pharmaceutical Waste - Antineoplastic Derivative."

  • Liquid Waste: Collect organic solvent solutions containing the diol in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Solid Waste: Store powders, contaminated packaging, and consumables in sealed double-bags within a rigid secondary container.

  • Final Destruction: Transfer the segregated waste to a licensed chemical destruction facility. The mandatory destruction method is at temperatures exceeding 1000°C[4]. Incineration completely oxidizes the complex peptide and aromatic rings into harmless CO2, H2O, and NOx, while the scrubber neutralizes acidic byproducts.

Disposal Start UNII-9C19QCY050 Waste Solid Solid Waste (Powder, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Bagging Double-bagging & Rigid Container Solid->Bagging Carboy HDPE Carboy (Segregated) Liquid->Carboy Incinerator Licensed Facility: Controlled Incineration Bagging->Incinerator Carboy->Incinerator Scrubber Flue Gas Scrubbing (Neutralization) Incinerator->Scrubber Exhaust Gas Safe Environmental Release (CO2, H2O, N2) Scrubber->Safe

Procedural workflow for the segregation and thermal destruction of UNII-9C19QCY050 waste.

Trustworthiness: Self-Validating Decontamination

To ensure the highest standard of laboratory safety, every protocol must be a self-validating system. Visual inspection of a decontaminated spill site is insufficient for pharmaceutical derivatives.

The Verification Step: After the final alcohol scrub is completed and evaporated, personnel must perform a surface swab using a sterile applicator wetted with methanol. The swab is extracted into 1 mL of mobile phase and analyzed via LC-MS/MS. The area is only validated as "decontaminated" when the specific mass transition for UNII-9C19QCY050 (m/z ~738.9 → fragment ions) falls below the established limit of detection (LOD). This creates a closed-loop, evidence-based safety system that guarantees operational integrity.

References

  • National Institutes of Health (NIH). "DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB - Global Substance Registration System." NIH GSRS. URL:[Link]

  • SynZeal. "Carfilzomib Impurity 2 (RSSSS) | 1541172-75-1." SynZeal Reference Standards. URL:[Link]

Sources

Handling

Personal protective equipment for handling Unii-9C19qcy050

As a Senior Application Scientist, I have structured this guide to provide you with the critical operational parameters, physicochemical rationale, and validated safety protocols required for handling Unii-9C19qcy050. Ou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide you with the critical operational parameters, physicochemical rationale, and validated safety protocols required for handling Unii-9C19qcy050. Our goal is to ensure that your laboratory operates with uncompromising safety and scientific rigor.

Compound Identification & Hazard Causality

Unii-9C19qcy050 (CAS: 1541172-75-1) is the FDA Unique Ingredient Identifier for Deepoxy ethane-1,2-diol carfilzomib (also known as Carfilzomib (2R,4S)-Diol)[1][2][3].

The Causality of Hazard: This compound is a major metabolite and structural impurity of Carfilzomib, a highly potent, second-generation proteasome inhibitor used in oncology[4][5]. While the deepoxy diol metabolite lacks the primary reactive epoxyketone pharmacophore of the parent drug, stringent laboratory safety standards dictate that all structural analogs of highly hazardous drugs must be handled under the parent compound's safety classification.

Carfilzomib is classified as an Occupational Exposure Band 4 (OEB 4) compound, with a strict Occupational Exposure Limit (OEL) of 6 µg/m³ (8-hour time-weighted average)[6]. Because Unii-9C19qcy050 is typically supplied as a lyophilized powder, the primary vectors of exposure are the inhalation of aerosolized dust and dermal absorption[7][8].

Quantitative Data & PPE Matrix

To mitigate microgram-level exposure risks, secondary containment via Personal Protective Equipment (PPE) must be rigorously applied.

Parameter / PPE CategorySpecificationOperational Causality & Rationale
Molecular Weight 737.9 g/mol High molecular weight; however, fine lyophilized powders easily aerosolize upon pressure changes[1][6].
OEL (Parent Baseline) 6 µg/m³ (8-hr TWA)Microgram threshold necessitates handling strictly within a Class II BSC or Isolator[6].
Eye/Face Protection NIOSH/EN 166 GogglesPrevents mucosal absorption from accidental liquid splashes or airborne particulates[8].
Body Protection Tyvek® coat, closed shoesImpervious materials mitigate systemic exposure via accidental dermal contact[6][7].
Hand Protection Double Nitrile (ASTM D6978)Outer glove resists solvent degradation (e.g., DMSO); inner glove maintains a sterile, safe barrier upon doffing[8].
Respiratory Protection N95/FFP3 or PAPRMandatory if a spill occurs outside primary containment to filter out hazardous micro-particulates[9].

Operational Workflow & Handling Protocol

Every protocol in a high-hazard environment must be a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Containment & Workspace Setup

  • Action: Turn on the Class II Biological Safety Cabinet (BSC) and clear the plenum of unnecessary items to prevent airflow disruption. Line the work surface with a plastic-backed absorbent pad.

  • Validation Checkpoint: Verify the BSC's magnehelic gauge reads within the manufacturer's specified safe zone (typically 0.4–0.5 inches of water column) before introducing the chemical. Causality: This physically validates that the HEPA filtration and inward airflow are actively providing containment before any exposure risk occurs.

Step 2: PPE Donning Sequence

  • Action: Inspect your Tyvek® suit for micro-tears. Don the first pair of nitrile gloves. Don your safety goggles. Finally, don the second pair of nitrile gloves, pulling the cuffs tightly over the sleeves of the lab coat.

  • Validation Checkpoint: Perform a visual pinch-test on the outer gloves. Causality: Double-gloving creates a fail-safe. If the outer glove is compromised by solvents used during reconstitution, the inner glove protects the skin.

Step 3: Closed-System Reconstitution

  • Action: Place the Unii-9C19qcy050 vial in the BSC. When injecting your solvent (e.g., DMSO or sterile water), use a Closed-System Transfer Device (CSTD) or a venting needle. Dissolve the compound gently by swirling; do not shake vigorously .

  • Validation Checkpoint: Observe the syringe plunger. If it pushes back autonomously, the vial is over-pressurized. Pause and allow the venting needle to equalize the pressure. Causality: Lyophilized vials often have pressure differentials. Equalizing pressure prevents the "blowback" of hazardous aerosols into the BSC environment, while avoiding shaking prevents the generation of micro-bubbles that aerosolize upon needle withdrawal.

Safe Handling Workflow Visualization

HandlingWorkflow A 1. Hazard Assessment & PPE Donning (Verify OEB 4 Protocols) B 2. Containment Setup (Class II BSC / Negative Pressure) A->B C 3. Closed-System Reconstitution (Avoid Aerosolization) B->C D 4. Surface Decontamination (10% Bleach followed by 70% EtOH) C->D E 5. Hazardous Waste Segregation (Incineration Protocol) D->E

Operational workflow for handling Unii-9C19qcy050 in laboratory settings.

Spill Management & Disposal Plan

If a spill occurs, immediate chemical deactivation is required to protect laboratory personnel and the environment[6].

  • Evacuate and Isolate: Immediately clear personnel from the area to prevent tracking the compound.

  • Containment: Cover the spill with damp absorbent pads. Causality: Dampening the pads prevents the dry powder from becoming airborne during the wiping process.

  • Chemical Deactivation: Apply a 10% sodium hypochlorite (bleach) solution to the area and allow a 15-minute contact time. Causality: Bleach oxidizes the peptide bonds of the carfilzomib derivative, neutralizing the compound's biological activity.

  • Rinse: Wipe the area with 70% ethanol. Causality: Ethanol removes the corrosive hypochlorite residue, preventing the degradation of stainless steel equipment.

  • Disposal: All disposable materials (pads, pipette tips, outer gloves) must be placed in a designated cytotoxic waste container for high-temperature incineration[6][8]. Do not flush down the sink or discard in standard biohazard bags[10].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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